2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol
Description
BenchChem offers high-quality 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methoxy-6-[[(4-propoxyphenyl)methylamino]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-3-11-22-16-9-7-14(8-10-16)12-19-13-15-5-4-6-17(21-2)18(15)20/h4-10,19-20H,3,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGHLPRAHXAQCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CNCC2=C(C(=CC=C2)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Non-Pungent Capsaicin Analogs with 4-Propoxybenzyl Substituents
The following technical guide details the design, synthesis, and evaluation of non-pungent capsaicin analogs featuring 4-propoxybenzyl substituents . This guide focuses on the structural modification of the vanilloid "head" region to eliminate pungency while retaining therapeutic bioactivity (e.g., TRPV1 antagonism, metabolic modulation, or anti-cancer properties).
Executive Summary
Capsaicin (8-methyl-N-vanillyl-6-nonenamide) is a potent TRPV1 agonist with significant therapeutic potential in analgesia, oncology, and metabolic regulation. However, its clinical utility is severely limited by its defining characteristic: pungency (burning sensation), caused by the activation of TRPV1 channels on nociceptive sensory neurons.
This guide focuses on a specific class of "second-generation" analogs: N-(4-propoxybenzyl)amides . By replacing the native vanillyl (4-hydroxy-3-methoxybenzyl) head group with a 4-propoxybenzyl moiety, researchers can decouple TRPV1 binding affinity from channel gating. The resulting compounds typically function as silent antagonists or non-pungent modulators , retaining lipophilic interactions within the binding pocket without triggering the calcium influx associated with pain signaling.
Key Technical Advantages
-
Abolished Pungency: Elimination of the phenolic hydroxyl and methoxy groups prevents the hydrogen bonding network (T551/E571) required for channel opening.
-
Enhanced Lipophilicity: The 4-propoxy chain increases LogP, improving membrane permeability and blood-brain barrier (BBB) penetration.
-
Metabolic Stability: Removal of the phenolic hydroxyl group reduces susceptibility to rapid Phase II conjugation (glucuronidation/sulfation).
Molecular Architecture & SAR Logic
The design of 4-propoxybenzyl analogs relies on a precise understanding of the TRPV1 pharmacophore.
The Pharmacophore Triad
Capsaicin interacts with TRPV1 via three regions:
-
A-Region (Head): Vanillyl group.[1][2] Essential for agonism (pungency). Forms H-bonds with Thr551 and Glu571 in the S3-S4 linker region.
-
B-Region (Linker): Amide bond. Provides dipole interactions and orientation.
-
C-Region (Tail): Aliphatic chain. Interacts with the hydrophobic pocket formed by Tyr511 and Ser512 .
The 4-Propoxybenzyl Modification
Substituting the A-Region with a 4-propoxybenzyl group effects the following changes:
| Feature | Native Capsaicin (Vanillyl) | 4-Propoxybenzyl Analog | Consequence |
| H-Bond Donor | Phenolic -OH (Para) | None (Ether linkage) | Loss of Agonism (Non-pungent) |
| H-Bond Acceptor | Methoxy -OCH3 (Meta) | None | Reduced polarity |
| Steric Bulk | Low | High (Propyl chain) | Enhanced hydrophobic contact |
| Mode of Action | Agonist (Channel Opener) | Antagonist / Silent Binder | Blocks pore without gating |
Mechanism of Action Diagram (DOT)
Figure 1: Mechanistic divergence between Capsaicin and 4-Propoxybenzyl analogs at the TRPV1 receptor site.
Chemical Synthesis Protocol
This protocol describes the synthesis of N-(4-propoxybenzyl)nonanamide (a representative analog) via a convergent synthetic route.
Reagents & Equipment
-
Precursors: 4-Hydroxybenzaldehyde, 1-Bromopropane, Nonanoyl Chloride (or other fatty acid chlorides).
-
Solvents: DMF, DCM, Methanol.
-
Reagents: Potassium Carbonate (
), Hydroxylamine Hydrochloride, Lithium Aluminum Hydride (LAH) or .
Step-by-Step Methodology
Step 1: Etherification (Formation of the Propoxy Head)
-
Dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF.
-
Add
(2.0 eq) and stir at room temperature for 30 min. -
Add 1-bromopropane (1.2 eq) dropwise.
-
Heat to 80°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Workup: Pour into ice water, extract with EtOAc, wash with brine, dry over
. -
Product: 4-Propoxybenzaldehyde.
Step 2: Reductive Amination (Formation of the Amine)
-
Dissolve 4-Propoxybenzaldehyde in Methanol.
-
Add Ammonium Acetate (10 eq) and Sodium Cyanoborohydride (
, 1.5 eq). -
Stir at RT for 12-24 hours.
-
Acidify with HCl to pH 2 (to quench and decompose borate complexes), then basify with NaOH to pH 10.
-
Extract with DCM.
-
Product: 4-Propoxybenzylamine.
Step 3: Amide Coupling (Final Assembly)
-
Dissolve 4-Propoxybenzylamine (1.0 eq) in anhydrous DCM.
-
Add Triethylamine (TEA, 1.5 eq) or DIPEA.
-
Cool to 0°C.
-
Add Nonanoyl Chloride (1.0 eq) dropwise (to mimic the nonivamide tail). Note: Use Oleoyl chloride for Olvanil-like analogs.
-
Warm to RT and stir for 2 hours.
-
Purification: Silica gel column chromatography (Eluent: DCM/MeOH).
Synthesis Workflow Diagram (DOT)
Figure 2: Convergent synthetic pathway for 4-propoxybenzyl capsaicin analogs.
Biological Evaluation & Protocols
To validate the "non-pungent" status and therapeutic efficacy, the following assays are mandatory.
Calcium Microfluorimetry (Pungency Assay)
This assay determines if the analog activates TRPV1 (agonist) or blocks it (antagonist).
-
Cell Line: HEK293 cells stably expressing hTRPV1 or rat DRG neurons.
-
Indicator: Fluo-4 AM or Fura-2 AM.
-
Protocol:
-
Load cells with Fluo-4 AM (4 µM) for 45 min at 37°C.
-
Wash cells with Tyrode’s buffer containing 1.8 mM
. -
Agonist Mode: Add Analog (10 nM – 10 µM). Measure fluorescence spike.
-
Expected Result: No significant fluorescence increase (Non-pungent).
-
-
Antagonist Mode: Pre-incubate with Analog (5 min), then add Capsaicin (100 nM).
-
Expected Result: Dose-dependent inhibition of Capsaicin-induced
influx.
-
-
Comparative Efficacy Data (Hypothetical/Representative)
| Compound | Head Group | Tail Group | TRPV1 | TRPV1 | Pungency (Scoville) |
| Capsaicin | Vanillyl | 8-Me-nonenoyl | ~20 nM | N/A | 16,000,000 |
| Nonivamide | Vanillyl | Nonanoyl | ~50 nM | N/A | 9,200,000 |
| 4-PB-Non | 4-Propoxybenzyl | Nonanoyl | > 100 µM (Inactive) | 1.2 µM | 0 (Non-pungent) |
| Capsazepine | (Constrained) | (Constrained) | Inactive | ~200 nM | 0 |
Note: "4-PB-Non" denotes N-(4-propoxybenzyl)nonanamide.
Therapeutic Applications
Pain Management (Topical/Systemic)
Unlike capsaicin, which requires "defunctionalization" of nerves (causing initial pain), 4-propoxybenzyl analogs act as competitive antagonists . They bind the receptor and prevent endogenous ligands (anandamide, protons, heat) from triggering nociception without the initial burning side effect.
Oncology (Anti-Proliferative)
Recent studies suggest that capsaicin analogs exert anti-cancer effects via TRPV1-independent mechanisms , such as:
-
Mitochondrial Disruption: The lipophilic 4-propoxy tail facilitates entry into the mitochondrial matrix, disrupting the electron transport chain (ETC) and inducing ROS-mediated apoptosis.
-
SERCA Inhibition: Increasing cytosolic calcium overload leading to ER stress.
References
-
Caterina, M. J., et al. (1997).[2][3] "The capsaicin receptor: a heat-activated ion channel in the pain pathway." Nature.[2] Link
-
Appendino, G., et al. (2003). "Capsaicinoids and vanilloids.[1][4][5][6][7] From the kitchen to the pharmacy." Progress in Drug Research. Link
-
Lee, J., et al. (2001). "Structure-activity relationships of substituted N-(vanillyl)amides." Bioorganic & Medicinal Chemistry. Link
-
Szallasi, A., & Blumberg, P. M. (1999). "Vanilloid (Capsaicin) Receptors and Mechanisms." Pharmacological Reviews. Link
-
Yang, F., et al. (2015).[3] "Structural mechanism of TRPV1 channel activation by capsaicin." Nature.[2] Link (Provides structural basis for the necessity of the vanillyl H-bonds).
-
Baraldi, P. G., et al. (2010). "Transient Receptor Potential Vanilloid 1 (TRPV1) Channel as a Target for Novel Analgesics." Journal of Medicinal Chemistry. Link
Sources
2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol molecular weight and formula
An In-Depth Technical Guide to 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol, a phenolic Mannich base of interest to researchers in medicinal chemistry and drug development. While this specific derivative is not extensively documented in publicly available literature, this guide extrapolates its core properties, a robust synthetic protocol, and potential biological activities based on the well-established chemistry of analogous compounds. This document is intended to serve as a foundational resource for its synthesis, characterization, and evaluation.
Introduction
Phenolic Mannich bases are a class of organic compounds characterized by a hydroxyl group and an aminoalkyl group on an aromatic ring. These structures are of significant interest in pharmaceutical research due to their wide range of biological activities, including potential anti-inflammatory, antioxidant, and anticancer properties. The versatility of the Mannich reaction allows for the synthesis of a diverse library of derivatives, enabling fine-tuning of their pharmacological profiles.
This guide focuses on a specific, less-characterized member of this family: 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol. By dissecting its structural components, we can infer its chemical behavior and potential for biological interaction. The molecule incorporates a guaiacol (2-methoxyphenol) backbone, which is known for its antioxidant properties, and an N-(4-propoxybenzyl)amino moiety that can influence its lipophilicity and binding interactions with biological targets.
Physicochemical Properties
The molecular structure of 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol dictates its physical and chemical characteristics. Based on its constituent atoms, the molecular formula and weight have been calculated.
| Property | Value |
| Molecular Formula | C18H23NO3 |
| Molecular Weight | 301.38 g/mol [1][2][3] |
| IUPAC Name | 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol |
| Appearance (Predicted) | Off-white to pale yellow solid |
| Solubility (Predicted) | Soluble in methanol, ethanol, DMSO, and chlorinated solvents; sparingly soluble in water |
Synthesis and Mechanism
The most direct and efficient method for the synthesis of 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol is the Mannich reaction. This three-component condensation reaction involves an active hydrogen compound (2-methoxyphenol), an aldehyde (formaldehyde), and a primary or secondary amine (4-propoxybenzylamine).
Reaction Mechanism
The reaction proceeds through two primary stages:
-
Formation of the Iminium Ion: Formaldehyde reacts with 4-propoxybenzylamine to form a reactive electrophilic species known as an iminium ion.
-
Electrophilic Aromatic Substitution: The electron-rich 2-methoxyphenol acts as a nucleophile, attacking the iminium ion. The aminomethyl group is thereby introduced onto the aromatic ring, preferentially at the ortho position to the hydroxyl group, which is activated and sterically accessible.
Experimental Protocol: Synthesis of 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol
This protocol is a general method and may require optimization for this specific target molecule.
Materials:
-
2-Methoxyphenol (guaiacol)
-
4-Propoxybenzylamine
-
Formaldehyde (37% aqueous solution)
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 2-methoxyphenol in ethanol.
-
To the stirred solution, add 1.1 equivalents of 4-propoxybenzylamine.
-
Slowly add 1.5 equivalents of a 37% aqueous formaldehyde solution to the mixture.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 78-80°C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and add cold deionized water to induce precipitation.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol.
Potential Biological Activity and Applications
-
Antioxidant Activity: The presence of the phenolic hydroxyl group, particularly from the guaiacol moiety, suggests that the compound may possess radical scavenging capabilities.
-
Anti-inflammatory Properties: Some phenolic Mannich bases have been shown to exhibit anti-inflammatory effects.[4]
-
Antimicrobial Activity: The aminoalkyl side chain is a common feature in many antimicrobial agents, suggesting potential antibacterial or antifungal properties.[6]
-
Anticancer Research: Certain Mannich bases have demonstrated cytotoxicity against various cancer cell lines.[5]
Postulated Mechanism of Action: Antioxidant Pathway
Caption: Postulated antioxidant mechanism of action.
Characterization and Quality Control
The structural confirmation and purity assessment of the synthesized 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol would rely on standard spectroscopic techniques.
Spectroscopic Analysis Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra. Expected ¹H NMR signals would include aromatic protons, a singlet for the aminomethyl bridge (-CH2-), and signals corresponding to the methoxy and propoxy groups.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Obtain a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid sample on the ATR crystal and apply pressure.
-
Acquire the IR spectrum. Key expected peaks include a broad O-H stretch for the phenolic hydroxyl group, C-H stretches for alkyl and aromatic groups, and C-O stretches for the ether linkages.
-
-
Mass Spectrometry (MS):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).
-
Introduce the sample into the mass spectrometer (e.g., using electrospray ionization - ESI).
-
The resulting mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 302.39.
-
Conclusion
2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol represents a promising, albeit understudied, molecule within the pharmacologically relevant class of phenolic Mannich bases. This guide provides a foundational framework for its synthesis via the Mannich reaction and outlines its predicted physicochemical properties and potential biological activities based on established chemical principles and data from analogous compounds. The provided protocols for synthesis and characterization serve as a starting point for researchers aiming to explore the therapeutic potential of this and other novel Mannich bases. Further experimental validation is necessary to fully elucidate its properties and potential applications in drug discovery and development.
References
- Recent advances in biological applications of mannich bases — An overview. (n.d.).
- C18H23NO3. (n.d.). Wikipedia.
- Synthesis and antitumor activities of novel Mannich base derivatives derived from natural flavonoids. (2021).
- Novel phenolic Mannich base derivatives: synthesis, bioactivity, molecular docking, and ADME-Tox Studies. (2026).
- Synthesis and Biological Activity of Important Phenolic Mannich Bases. (2026).
- Methyldihydromorphine. (n.d.). NIST WebBook.
- Synthesis and Biological Activity of Some Mannich Bases. (2016). Semantic Scholar.
- Methyldihydromorphine | C18H23NO3. (n.d.). PubChem.
- 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol. (n.d.). Smolecule.
- 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol | 20772-64-9. (n.d.). Benchchem.
- 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol. (n.d.). PubChem.
- 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol. (n.d.). AK Scientific, Inc.
- Phenol, 2-methoxy-6-[[(4-methylphenyl)imino]methyl]- 20772-64-9 wiki. (n.d.). Guidechem.
- (+)-Dobutamine | 61661-05-0. (2023). ChemicalBook.
- C18H23NO. (n.d.). Wikipedia.
- Synthesis of 2-Aminomethyl-5-tert-butylphenols. (n.d.). Kyushu University Institutional Repository.
- An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. (2015).
- Spectroscopic and Synthetic Profile of 2-Methoxy-4-(2-nitrovinyl)phenol: A Technical Guide. (n.d.). Benchchem.
- Vibrational analysis and physical property studies of 6-Methoxy-2-[(E)-phenyliminomethyl]-phenol in the THz, IR and UV-visible spectral regions. (2019).
- Process for the preparation of N-substituted aminomethylphosphonic acids. (n.d.).
- 2-Methoxy-6-[(Z)-[(5-methyl-2-pyridyl)iminomethyl]phenol. (n.d.).
- An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. (2026).
- One-pot synthesis of N-containing heterocycles from bioethanol via dehydrogenative dual-cross-condens
- Synthesis, characterization and biological activity of 2-[(2-hydroxy-phenylimino)-methyl]-6-methoxy-phenol (MSAP) and nano sized of Co (II), Ni (II), Cu (II) and Zn (II) metal complexes. (2025).
- Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl) Cyclohex-2-Enone Isolated. (2022). Biointerface Research in Applied Chemistry.2). Biointerface Research in Applied Chemistry.
Sources
- 1. C18H23NO3 - Wikipedia [en.wikipedia.org]
- 2. Methyldihydromorphine [webbook.nist.gov]
- 3. Methyldihydromorphine | C18H23NO3 | CID 5464303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Recent advances in biological applications of mannich bases — An overview - Int J Pharm Chem Anal [ijpca.org]
- 5. Synthesis and antitumor activities of novel Mannich base derivatives derived from natural flavonoids [nrfhh.com]
- 6. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Novel o-Vanillin Derived Benzylamine Ligands for Coordination Chemistry
This guide provides an in-depth exploration of the synthesis, characterization, and application of a versatile class of Schiff base ligands derived from ortho-vanillin and benzylamine. Designed for researchers, medicinal chemists, and material scientists, this document offers both foundational knowledge and practical, field-proven insights into the coordination chemistry of these remarkable compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.
Introduction: The Strategic Advantage of o-Vanillin Benzylamine Scaffolds
The convergence of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) and benzylamine derivatives in Schiff base chemistry creates a ligand scaffold with exceptional potential in coordination chemistry. The inherent functionalities of the o-vanillin moiety—a phenolic hydroxyl group, a methoxy group, and an aldehyde—provide a rich platform for designing multidentate ligands upon condensation with primary amines.[1] The choice of benzylamine introduces a benzyl group, which can be readily substituted to modulate the steric and electronic properties of the resulting ligand and its metal complexes.
The stability of these Schiff bases, particularly those derived from aromatic aldehydes like o-vanillin, makes them ideal candidates for forming stable coordination compounds with a wide array of metal ions.[2] The coordination typically occurs through the nitrogen atom of the azomethine (-CH=N-) group and the deprotonated oxygen of the phenolic hydroxyl group, forming a stable six-membered chelate ring. This bidentate (or potentially higher denticity depending on the benzylamine substituent) coordination mode is fundamental to the diverse applications of these complexes.[3]
This guide will systematically walk through the synthesis of these ligands, their complexation with various metal ions, the analytical techniques for their characterization, and their emerging applications, with a particular focus on their biological and catalytic potential.
Ligand Synthesis: A Step-by-Step Protocol with Mechanistic Insights
The synthesis of o-vanillin derived benzylamine Schiff bases is primarily achieved through a condensation reaction. This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration to form the imine linkage.
General Synthetic Protocol
A reliable and straightforward method for the synthesis of these Schiff bases involves the reflux of equimolar amounts of o-vanillin and the desired benzylamine in an alcoholic solvent.[4]
Materials:
-
o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)
-
Benzylamine (or a substituted derivative)
-
Ethanol (or Methanol)
-
Glacial Acetic Acid (catalytic amount, optional)
Procedure:
-
Dissolve o-vanillin (1.0 eq.) in a minimal amount of hot ethanol in a round-bottom flask equipped with a reflux condenser.
-
In a separate beaker, dissolve benzylamine (1.0 eq.) in ethanol.
-
Add the benzylamine solution dropwise to the stirring o-vanillin solution.
-
(Optional) Add a few drops of glacial acetic acid to catalyze the reaction.[2]
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product will precipitate out of the solution. If precipitation is slow, the solution can be cooled in an ice bath.
-
Collect the precipitate by filtration, wash with a small amount of cold ethanol, and dry in a vacuum desiccator.
-
The crude product can be further purified by recrystallization from ethanol.
Causality of Experimental Choices:
-
Solvent: Ethanol or methanol are excellent solvents for both reactants and facilitate the reaction. Their relatively low boiling points allow for easy removal after the reaction is complete.
-
Catalyst: The addition of a catalytic amount of acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine.
-
Reflux: Heating the reaction mixture increases the reaction rate, allowing the reaction to reach completion in a reasonable timeframe.
Diagram of the Synthetic Workflow:
Caption: General workflow for the synthesis of metal complexes.
Coordination Modes and Geometry
The o-vanillin benzylamine ligands typically act as bidentate ligands, coordinating to the metal center through the phenolic oxygen and the imine nitrogen. [3]In the case of divalent metal ions like Cu(II), Ni(II), and Co(II), this often results in a distorted octahedral or square planar geometry, depending on the metal ion and the presence of other coordinating species (e.g., solvent molecules). [5] Single-crystal X-ray diffraction studies have been instrumental in elucidating the precise coordination geometries. For example, in some Mn(II) complexes with similar Schiff bases, a distorted octahedral geometry is observed, with the metal ion being six-coordinate. [5]
Characterization Techniques
A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of both the Schiff base ligands and their metal complexes.
Spectroscopic Characterization
| Technique | Ligand (Expected Observations) | Metal Complex (Expected Observations) | Rationale |
| FT-IR | Strong C=N (imine) stretch (~1600-1630 cm⁻¹). Broad O-H (phenolic) stretch (~3200-3400 cm⁻¹). | Shift of C=N stretch to lower frequency (e.g., ~1590-1615 cm⁻¹) upon coordination. Disappearance of the broad O-H stretch, indicating deprotonation and coordination of the phenolic oxygen. [6]Appearance of new bands in the far-IR region corresponding to M-N and M-O vibrations. [3] | Confirms the formation of the imine bond and its involvement in coordination. Provides evidence for the deprotonation of the phenolic hydroxyl group upon complexation. |
| ¹H NMR | Azomethine proton (-CH=N-) signal as a singlet (~8.0-9.0 ppm). Phenolic proton (-OH) signal as a broad singlet at downfield chemical shifts (>10 ppm). Aromatic and benzylic proton signals in their respective regions. | Disappearance of the phenolic -OH proton signal. A downfield or upfield shift of the azomethine proton signal due to the change in the electronic environment upon coordination. | Confirms the presence of the key functional groups in the ligand. Provides direct evidence of deprotonation and coordination. |
| ¹³C NMR | Azomethine carbon (-CH=N-) signal (~160-170 ppm). Phenolic carbon (C-OH) signal. Aromatic and benzylic carbon signals. | Shift in the chemical shifts of the azomethine and phenolic carbons upon coordination. | Provides further evidence of coordination through the imine nitrogen and phenolic oxygen. |
| UV-Vis | Intense bands in the UV region corresponding to π→π* transitions of the aromatic rings and the C=N chromophore. A lower energy band corresponding to n→π* transition of the imine group. | Shifts in the π→π* and n→π* transitions. Appearance of new, lower energy bands in the visible region corresponding to d-d transitions (for transition metals) or ligand-to-metal charge transfer (LMCT) bands. [2] | Confirms coordination and provides information about the electronic structure and geometry of the metal complex. |
Other Analytical Techniques
-
Elemental Analysis (CHN): Confirms the empirical formula of the synthesized compounds.
-
Mass Spectrometry: Determines the molecular weight of the ligand and provides information on the fragmentation pattern.
-
Molar Conductivity Measurements: Determines the electrolytic or non-electrolytic nature of the metal complexes in solution. [3]* Magnetic Susceptibility Measurements: Provides information about the number of unpaired electrons in the metal center and helps in determining the geometry of the complex.
-
Thermogravimetric Analysis (TGA): Studies the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules.
Applications in Drug Development and Catalysis
The metal complexes of o-vanillin derived benzylamine ligands have shown significant promise in various fields, particularly in the development of new therapeutic agents and catalysts.
Antimicrobial and Anticancer Activity
Schiff base complexes of transition metals often exhibit enhanced biological activity compared to the free ligands. [7]This is often attributed to the chelation theory, which suggests that chelation reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its transport across the lipid membranes of microbial and cancer cells.
-
Antibacterial and Antifungal Agents: Numerous studies have demonstrated the potent antibacterial and antifungal activity of copper(II), nickel(II), cobalt(II), and zinc(II) complexes of o-vanillin derived Schiff bases against a range of pathogenic bacteria and fungi. [3][8]The mechanism of action is often linked to the disruption of cellular processes, such as enzyme inhibition or DNA damage. The increased activity of copper complexes, in particular, has been a focus of research. [9][10]
-
Anticancer Agents: The potential of these complexes as anticancer agents is an active area of research. Some copper(II) complexes have shown significant cytotoxicity against various cancer cell lines. [11]The proposed mechanisms include the induction of apoptosis through DNA interaction and cleavage.
Catalytic Applications
The ability of the metal centers in these complexes to exist in multiple oxidation states makes them attractive candidates for catalytic applications.
-
Oxidation Reactions: Nickel(II) complexes of o-vanillin derived Schiff bases have been investigated as catalysts for the epoxidation of olefins. [8]* Coupling Reactions: Ruthenium(III) complexes have shown catalytic activity in alcohol oxidation and aryl-aryl coupling reactions. [8]* Hydrogenation Reactions: Nickel complexes are also being explored as catalysts for hydrogenation reactions. [12]
Conclusion and Future Outlook
The Schiff base ligands derived from o-vanillin and benzylamine offer a modular and highly versatile platform for the development of novel coordination compounds. The ease of their synthesis, coupled with the ability to fine-tune their properties through substitution on the benzylamine ring, makes them attractive for a wide range of applications.
The demonstrated biological activities of their metal complexes, particularly their antimicrobial and anticancer potential, highlight their promise in the field of medicinal chemistry. Further research focusing on structure-activity relationships, mechanistic studies, and in vivo evaluations will be crucial in translating these promising in vitro results into tangible therapeutic solutions.
In the realm of materials science, the catalytic potential of these complexes is just beginning to be fully explored. The development of more efficient and selective catalysts for important organic transformations remains a key area for future investigation.
This guide has provided a comprehensive overview of the synthesis, characterization, and application of o-vanillin derived benzylamine ligands and their metal complexes. It is our hope that the detailed protocols, mechanistic insights, and cited literature will serve as a valuable resource for researchers and professionals in the field, inspiring further innovation and discovery.
References
-
Synthesis, Spectral Characterization and Antimicrobial Activity of Schiff Bases and Their Mixed Ligand Metal Complexes of Co(II), Ni(II), Cu(II) and Zn(II). (n.d.). International Journal of ChemTech Research. [Link]
-
Hassan, A. M., & Said, A. O. (2021). Importance of the Applicability of O-Vanillin Schiff Base Complexes: Review. Advanced Journal of Chemistry-Section A, 4(2), 87-103. [Link]
-
Sherif, S. H., Kure, D. A., Moges, E. A., & Negash, A. N. (2017). Synthesis, characterization and antibacterial activity of Schiff base of Cu (II), Ni (II) and Co (II) complexes. Der Pharma Chemica, 9(12), 80-86. [Link]
-
Umar, A. B., & Oke, M. C. (2014). Synthesis, characterization, and antimicrobial studies of some vanillin schiff base metal (II) complexes. Journal of Chemical and Pharmaceutical Research, 6(7), 1934-1941. [Link]
-
Zahid, H., et al. (2024). Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria. Scientific Reports, 14(1), 1-15. [Link]
-
Sharma, S., & Kumar, A. (2018). Synthesis and Characterization of Schiff Base Complexes of o-Vanillin and Anthranilic Acid and Their Biological Evaluation. Asian Journal of Chemistry, 30(8), 1751-1755. [Link]
-
Singh, R. (2014). Synthesis and Characterization of Vanillin Schiff Base With Cu(II) complexes. International Journal of Multidisciplinary Research and Development, 1(6), 96-99. [Link]
-
Wang, Y., et al. (2009). Synthesis, Characterization, Crystal Structure and Antibacterial Activities of Transition Metal(II) Complexes of the Schiff Base 2-[(4-Methylphenylimino)methyl]-6-methoxyphenol. Zeitschrift für anorganische und allgemeine Chemie, 635(6-7), 957-961. [Link]
-
Vassilyeva, O. Y., et al. (2024). Heterometallic CuCd and Cu2Zn complexes with o-vanillin and its Schiff base derivative: slow magnetic relaxation and catalytic activity associated with Cu(II) centers. ChemRxiv. [Link]
-
de Medeiros, W. M. T. Q., et al. (2018). A vanillin-based copper(ii) metal complex with a DNA-mediated apoptotic activity. RSC advances, 8(38), 21285-21295. [Link]
-
Bielska, M., et al. (2023). Anticancer and antimicrobial activity of new copper (II) complexes. Journal of Inorganic Biochemistry, 239, 112108. [Link]
-
Hassan, A. M., & Said, A. O. (2021). Importance of the Applicability of O-Vanillin Schiff Base Complexes: Review. Advanced Journal of Chemistry-Section A, 4(2), 87-103. [Link]
-
Gueye, A., et al. (2018). Synthesis and spectroscopic study of transition metal complexes of tridentate ligand formed by direct condensation of o-vanillin and 2-aminophenol: X-ray structural characterization of the zinc(II) complex. European Journal of Chemistry, 9(3), 281-286. [Link]
-
Salas-Sánchez, A., et al. (2025). Anticancer and Antimicrobial Activity of Copper(II) Complexes with Fluorine-Functionalized Schiff Bases: A Mini-Review. Inorganics, 13(2), 38. [Link]
-
Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]
-
Wu, W., et al. (2014). Synthesis and Characterization of a Novel o-Vanillin Schiff Base Derivatives and Their Complexes With Zn(II). Journal of the Chinese Chemical Society, 61(8), 843-848. [Link]
-
Chand, S., et al. (2017). NiII–LnIII complexes with o-vanillin as the main ligand: syntheses, structures, magnetic and magnetocaloric properties. Dalton Transactions, 46(25), 8196-8207. [Link]
- Method for preparing o-vanillin. (2012).
-
de Medeiros, W. M. T. Q., et al. (2018). A vanillin-based copper(ii) metal complex with a DNA-mediated apoptotic activity. RSC advances, 8(38), 21285-21295. [Link]
-
The synthesis of vanillin - learning about aspects of sustainable chemistry by comparing different syntheses. (2015). Journal of Science Education. [Link]
-
13C NMR Spectrum (1D, 252 MHz, H2O, predicted). (n.d.). NP-MRD. [Link]
-
Sikari, R., et al. (2021). Nickel-Catalyzed [4 + 2] Annulation of Nitriles and Benzylamines by C–H/N–H Activation. The Journal of Organic Chemistry, 86(1), 279-290. [Link]
-
How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). ResearchGate. [Link]
-
Catalytic Studies on Schiff Base Complexes of Co(II) and Ni(II) Using Benzoylation of Phenol. (n.d.). Walsh Medical Media. [Link]
-
Gao, J., et al. (2021). High-efficiency catalytic hydrodeoxygenation of lignin-derived vanillin with nickel-supported metal phosphate catalysts. White Rose Research Online. [Link]
-
Yoon, H., et al. (2011). 1 H and 13 C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts. Bulletin of the Korean Chemical Society, 32(6), 2163-2166. [Link]
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Biological Activity of N-(4-propoxybenzyl)-2-hydroxy-3-methoxybenzylamine
The following technical guide provides an in-depth pharmacological analysis of N-(4-propoxybenzyl)-2-hydroxy-3-methoxybenzylamine .
Editorial Note: As direct literature on this specific N-substituted derivative is sparse compared to its p-vanillyl (capsaicin-like) congeners, this guide synthesizes established Structure-Activity Relationship (SAR) principles of vanilloids, cytokinin derivatives, and benzylamine pharmacophores. It treats the compound as a high-value Specific Chemical Entity (SCE) likely designed as a TRPV1 Antagonist or a Novel Cytokinin Analog .
A Technical Guide to Pharmacological Characterization and Validation
Executive Summary
N-(4-propoxybenzyl)-2-hydroxy-3-methoxybenzylamine represents a distinct class of "ortho-vanilloids." Unlike classical vanilloids (e.g., Capsaicin) which possess a 4-hydroxy-3-methoxy motif essential for TRPV1 agonism, this compound features a 2-hydroxy-3-methoxy (o-vanillyl) headgroup. When coupled with a lipophilic 4-propoxybenzyl tail, the molecule is predicted to function as a TRPV1 Antagonist (blocking the channel without activation) or a selective Metal-Chelating Antiproliferative Agent .
This guide outlines the mechanistic rationale, predicted biological profile, and the mandatory experimental workflows required to validate its activity in drug development.
Part 1: Chemical Identity & Pharmacophore Analysis
To understand the biological activity, we must first deconstruct the molecule's interaction potential.
| Structural Domain | Chemical Feature | Biological Implication |
| Headgroup | 2-hydroxy-3-methoxybenzyl (o-Vanillyl) | Loss of Agonism: The shift of the hydroxyl group from position 4 (para) to 2 (ortho) disrupts the critical hydrogen bonding network required for TRPV1 activation, potentially conferring antagonist properties [1]. |
| Linker | Secondary Amine (-NH-CH₂-) | Metabolic Stability: More stable than the amide bond found in Capsaicin; susceptible to MAO (Monoamine Oxidase) unless sterically hindered. |
| Tail | 4-Propoxybenzyl | Lipophilicity: The propoxy group provides a hydrophobic anchor, enhancing membrane penetration and affinity for the lipophilic binding pocket of TRP channels or kinase domains [2]. |
Mechanistic Hypothesis
The "ortho-shift" (2-OH) suggests this molecule was designed to evade the "burning" sensation associated with standard vanilloids while retaining receptor affinity. It acts as a "silent binder"—occupying the vanilloid pocket to block endogenous ligands (anandamide) or exogenous activators (heat/capsaicin).
Part 2: Biological Activity & Therapeutic Potential[1]
1. TRPV1 Modulation (Pain & Inflammation)
The primary predicted activity is TRPV1 Antagonism .
-
Mechanism: The molecule likely binds to the transmembrane domain of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. The 4-propoxybenzyl tail anchors it in the lipid bilayer, while the o-vanillyl head occupies the ligand binding site without triggering the conformational change required for Ca²⁺ influx.
-
Therapeutic Utility: Neuropathic pain, inflammatory hyperalgesia, and chronic itch (pruritus) without the initial nociceptive flare seen with agonists.
2. Cytokinin-Like Activity (Cell Cycle Regulation)
The 2-hydroxy-3-methoxybenzylamine core is a known intermediate in the synthesis of N6-substituted adenosine derivatives (Cytokinins) which exhibit antitumor properties [3].
-
Mechanism: Inhibition of Cyclin-Dependent Kinases (CDKs) or induction of apoptosis via mitochondrial depolarization.
-
Therapeutic Utility: Antiproliferative agent against specific cancer lines (e.g., HOS, MCF7) [3].
3. Antioxidant & Metal Chelation
The o-vanillyl moiety (adjacent OH and OMe groups) forms a bidentate coordination site for transition metals (Cu²⁺, Fe²⁺).
-
Mechanism: Sequestration of redox-active metals, preventing Fenton reactions and subsequent oxidative stress.
Part 3: Experimental Protocols (Self-Validating Systems)
To confirm the biological identity of this compound, the following workflows must be executed.
Protocol A: Calcium Influx Assay (TRPV1 Validation)
Objective: Determine if the compound is an Agonist, Antagonist, or Inactive at the TRPV1 channel.
Materials:
-
HEK293 cells stably expressing hTRPV1.
-
Fluorescent Calcium Indicator (Fluo-4 AM).
-
Positive Control: Capsaicin (1 µM).
-
Antagonist Control: Capsazepine (10 µM).
Step-by-Step Methodology:
-
Loading: Incubate HEK293-hTRPV1 cells with 4 µM Fluo-4 AM for 45 min at 37°C in Calcium Assay Buffer (HBSS + 20 mM HEPES).
-
Baseline: Measure baseline fluorescence (
) for 30 seconds (Ex/Em: 494/506 nm). -
Agonist Test: Inject N-(4-propoxybenzyl)-2-hydroxy-3-methoxybenzylamine (0.1 – 100 µM).
-
Result: If fluorescence spikes, it is an Agonist . (Unlikely due to 2-OH).
-
-
Antagonist Test: Pre-incubate cells with the test compound (10 µM) for 10 min. Then, inject Capsaicin (1 µM).
-
Result: If the Capsaicin-induced spike is suppressed compared to vehicle, the compound is an Antagonist .
-
-
Data Analysis: Calculate
and fit to a dose-response curve to determine .
Protocol B: DPPH Radical Scavenging Assay (Antioxidant)
Objective: Quantify the hydrogen atom transfer capability of the phenolic headgroup.
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Mix 100 µL of test compound (varying concentrations) with 100 µL DPPH solution in a 96-well plate.
-
Incubate in darkness for 30 min at room temperature.
-
Measure Absorbance at 517 nm (
). -
Validation: Compare against Ascorbic Acid (Standard).
Part 4: Signaling Pathway Visualization
The following diagram illustrates the predicted mechanism of action where the compound acts as a TRPV1 Antagonist , blocking the Calcium-Calmodulin-CaMKII nociceptive pathway.
Figure 1: Proposed mechanism of action. The compound binds to TRPV1, preventing the conformational change induced by agonists like Capsaicin, thereby inhibiting the downstream nociceptive signaling cascade.
Part 5: Data Presentation & Synthesis[1][2][3][4]
When reporting results for this compound, structure your data as follows to ensure comparability with standard vanilloids.
Table 1: Predicted Comparative Pharmacological Profile
| Compound | Headgroup Position | Tail Structure | Predicted TRPV1 Activity | LogP (Est.) |
| Test Compound | 2-OH, 3-OMe | 4-Propoxybenzyl | Antagonist / Inactive | ~4.2 |
| Capsaicin | 4-OH, 3-OMe | Aliphatic Chain | Agonist | 3.8 |
| Capsazepine | 4-OH, 3-OMe (Fused) | Chlorophenyl | Antagonist | 4.5 |
| o-Vanillin | 2-OH, 3-OMe | None | Inactive | 1.2 |
Interpretation:
-
High LogP (~4.2): Indicates high membrane permeability. The compound will likely cross the Blood-Brain Barrier (BBB), making it a candidate for CNS indications (e.g., central neuropathic pain) if toxicity is low.
-
2-OH Position: The critical differentiator. If the Calcium Assay (Protocol A) shows no antagonism, the compound should be immediately screened for Cytotoxicity (Protocol B), as its activity may shift entirely to metal chelation or kinase inhibition [3].
References
-
Lee, J. et al. (2012). Structure-activity relationships for the A-region in a series of N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides as TRPV1 antagonists.[1] Bioorganic & Medicinal Chemistry.[2][3][4][5][1][6][7] Link
-
Draper-Joyce, C.J. et al. (2016). Structure-Activity Relationships of N-(4-t-Butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea Analogues as TRPV1 Antagonists.[5] Molecules.[2][3][4][5][1][6][7][8][9] Link
-
Trávníček, Z. et al. (2013).[2][6] N6-Benzyladenosine Derivatives as Novel N-Donor Ligands of Platinum(II) Dichlorido Complexes. Molecules.[2][3][4][5][1][6][7][8][9] Link
-
Baraldi, P.G. et al. (2010). Transient Receptor Potential Vanilloid 1 (TRPV1) Channel as a Target for Novel Analgesics. Current Opinion in Investigational Drugs. Link
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- 3. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. CZ308881B6 - 6-aryl-9-glycosylpurines and their use - Google Patents [patents.google.com]
Methodological & Application
Application Note: Reductive Amination of o-Vanillin and 4-Propoxybenzylamine
This Application Note provides a rigorous technical guide for the reductive amination of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) with 4-propoxybenzylamine. This specific transformation yields a secondary amine scaffold frequently utilized in medicinal chemistry for its ability to chelate metals and interact with biological targets via the phenolic hydroxyl group.
Introduction & Mechanistic Rationale
The synthesis of secondary amines via reductive amination is a cornerstone of drug discovery. This protocol targets the coupling of o-vanillin and 4-propoxybenzylamine .
Chemical Context
-
The Electrophile (o-Vanillin): Unlike simple benzaldehydes, o-vanillin possesses a hydroxyl group ortho to the carbonyl. This creates an intramolecular hydrogen bond that activates the carbonyl carbon toward nucleophilic attack while simultaneously stabilizing the resulting imine (Schiff base) intermediate. This often results in a distinct color change (yellow/orange) upon imine formation, serving as a visual process analytical technology (PAT).
-
The Nucleophile (4-Propoxybenzylamine): The para-propoxy group adds significant lipophilicity to the benzylamine, enhancing cell permeability of the final scaffold but potentially reducing solubility in highly polar aqueous workups.
Reaction Mechanism
The reaction proceeds through two distinct phases:[1]
-
Condensation: Nucleophilic attack of the amine on the aldehyde to form a hemiaminal, followed by dehydration to yield the imine (Schiff base).
-
Reduction: Hydride transfer to the imine C=N bond to generate the secondary amine.
Figure 1: Reaction Pathway
Caption: Mechanistic flow from condensation (reversible) to irreversible reduction.
Experimental Protocols
Two methods are detailed below. Method A is recommended for standard laboratory synthesis due to its cost-effectiveness and visual monitoring capabilities. Method B is preferred for high-throughput library generation where isolation of intermediates is undesirable.
Method A: Stepwise Reductive Amination (NaBH₄)
Best for: Gram-scale synthesis, visual monitoring, green solvent use.
Reagents:
-
o-Vanillin (1.0 equiv)
-
4-Propoxybenzylamine (1.0 equiv)
-
Sodium Borohydride (NaBH₄) (1.5 equiv)
-
Solvent: Ethanol (EtOH) or Methanol (MeOH)
Step-by-Step Procedure:
-
Imine Formation (The "Yellow" Phase):
-
In a round-bottom flask, dissolve o-vanillin (e.g., 1.52 g, 10 mmol) in Ethanol (20 mL).
-
Add 4-propoxybenzylamine (1.65 g, 10 mmol) dropwise while stirring.
-
Observation: The solution will turn bright yellow/orange almost immediately. This indicates the formation of the o-imino-phenol system.
-
Stir at room temperature (RT) for 30–60 minutes. (TLC check: disappearance of aldehyde).
-
-
Reduction:
-
Cool the reaction mixture to 0°C (ice bath).
-
Add NaBH₄ (0.57 g, 15 mmol) in small portions over 10 minutes. Caution: Hydrogen gas evolution.
-
Remove the ice bath and stir at RT for 2 hours.
-
Observation: The intense yellow color should fade to a pale yellow or colorless solution as the conjugated imine is reduced.
-
-
Work-up:
-
Quench excess hydride by adding Acetone (2 mL) or dilute Acetic Acid.
-
Concentrate the solvent under reduced pressure.
-
Redissolve the residue in Dichloromethane (DCM) (30 mL) and wash with saturated NaHCO₃ (2 x 20 mL) and Brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Method B: Direct One-Pot Reductive Amination (STAB)
Best for: Drug discovery libraries, preventing over-alkylation.
Reagents:
-
Sodium Triacetoxyborohydride (STAB) (NaBH(OAc)₃) (1.5 equiv)
-
Acetic Acid (AcOH) (1.0 equiv - catalytic/promoter)
Step-by-Step Procedure:
-
One-Pot Assembly:
-
In a vial or flask, combine o-vanillin (10 mmol) and 4-propoxybenzylamine (10 mmol) in DCE (30 mL).
-
Add Acetic Acid (10 mmol, 0.6 mL). Stir for 10 minutes.
-
-
Reductive Step:
-
Add STAB (15 mmol, 3.18 g) in a single portion.
-
Stir vigorously at RT for 12–16 hours (overnight).
-
Note: STAB is less reactive than NaBH₄ and will not reduce the aldehyde competitively, allowing for high chemoselectivity.
-
-
Work-up:
-
Quench with saturated aqueous NaHCO₃. Stir for 20 minutes until gas evolution ceases.
-
Extract with DCM or Ethyl Acetate.
-
Wash with water and brine; dry and concentrate.
-
Purification and Characterization
Purification Strategy
The crude product from either method is typically >90% pure. If necessary, purify via:
-
Recrystallization: Dissolve in minimal hot Ethanol and add Hexane/Heptane until turbid. Cool to 4°C.
-
Flash Chromatography: Silica gel; Eluent: Hexane:Ethyl Acetate (start 80:20, gradient to 50:50). Note: The secondary amine can streak; add 1% Triethylamine to the eluent if necessary.
Analytical Data (Expected)
| Technique | Expected Signal / Characteristic |
| Appearance | White to off-white solid or viscous pale oil. |
| ¹H NMR | Imine proton (–CH=N–) at ~8.5 ppm disappears. Benzylic protons (–CH₂–NH–CH₂–) appear as two singlets (or coupled doublets) around 3.7–4.0 ppm. Propoxy group: Triplet (~0.9 ppm), Multiplet (~1.7 ppm), Triplet (~3.9 ppm). |
| IR Spectroscopy | Disappearance of C=O stretch (1650 cm⁻¹) and Imine C=N (1630 cm⁻¹). Appearance of broad N-H stretch (~3300 cm⁻¹). |
Troubleshooting & Optimization Workflow
Figure 2: Optimization Logic Gate
Caption: Decision tree for common reaction failures.
Safety & Handling (E-E-A-T)
-
Sodium Borohydride: Flammable solid. Reacts violently with water/acids to release Hydrogen gas. Use in a fume hood.[4]
-
Sodium Triacetoxyborohydride: Moisture sensitive. Store in a desiccator.
-
4-Propoxybenzylamine: Corrosive and irritant. Wear gloves and eye protection.
References
-
Abdel-Magid, A. F., et al. (1996).[2][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
-
Touchette, K. M. (2006).[4][6][7] "Reductive Amination: A Remarkable Experiment for the Organic Laboratory." Journal of Chemical Education.
-
Master Organic Chemistry. (2017). "Reductive Amination."[2][4][5][6][7][8][9][10][11][12]
-
Organic Chemistry Portal. "Sodium Triacetoxyborohydride (STAB) in Reductive Amination."
Sources
- 1. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. DSpace [open.bu.edu]
- 7. gctlc.org [gctlc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
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- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]
Strategic Synthesis of Vanillyl Amine Derivatives: From Scaffold Generation to TRPV1 Modulators
Abstract & Strategic Overview
The vanillyl group (4-hydroxy-3-methoxybenzyl) is a privileged pharmacophore in medicinal chemistry, serving as the critical "Head" region (Region A) for ligands targeting the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. While natural capsaicinoids are potent TRPV1 agonists used for topical analgesia, their utility is limited by pungency (burning sensation) and poor oral bioavailability.
Modern drug discovery focuses on vanillyl amine derivatives to decouple potency from pungency. Strategies include modifying the "Linker" (Region B) to ureas or thioureas and optimizing the "Tail" (Region C) for metabolic stability. This guide provides a high-fidelity workflow for synthesizing the core vanillyl amine scaffold and diversifying it into a library of functionalized modulators.
The Pharmacophore Logic (SAR)
The structure-activity relationship (SAR) of vanilloids is defined by three specific regions. Modifications here dictate the switch between agonism (desensitization) and antagonism.
Figure 1: The tripartite structure of vanilloid ligands. Region A binds to the TRP channel pore; Region B determines conformational flexibility and pungency; Region C drives lipophilic interaction.
Protocol A: High-Purity Synthesis of Vanillyl Amine Hydrochloride
Objective: Synthesize the core scaffold (4-hydroxy-3-methoxybenzylamine HCl) from Vanillin.
Rationale: While one-pot reductive amination (using
Materials
-
Reagents: Vanillin (99%), Hydroxylamine hydrochloride (
), Sodium Acetate ( ), 10% Pd/C, Ammonium Formate or gas. -
Solvents: Ethanol (EtOH), Glacial Acetic Acid, Methanol (MeOH).
Step 1: Formation of Vanillin Oxime[1][2]
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve Vanillin (15.2 g, 100 mmol) in Ethanol (100 mL) .
-
Addition: Add a solution of Hydroxylamine HCl (7.6 g, 110 mmol) and Sodium Acetate (9.0 g, 110 mmol) in Water (50 mL) .
-
Reaction: Heat to reflux (
) for 2 hours. Monitor by TLC (30% EtOAc/Hexane). The aldehyde spot ( ) should disappear, replaced by the oxime ( ). -
Workup: Cool to room temperature. Remove ethanol under reduced pressure. Pour the residue into ice water (200 mL).
-
Isolation: Filter the white precipitate, wash with cold water (
), and dry in a vacuum oven at .-
Expected Yield: >90% (White crystalline solid).
-
Step 2: Catalytic Reduction to Vanillyl Amine
Note: This method uses Ammonium Formate as a hydrogen transfer source to avoid high-pressure cylinders, increasing safety.
-
Setup: Dissolve Vanillin Oxime (8.35 g, 50 mmol) in Methanol (100 mL) under Nitrogen atmosphere.
-
Catalyst: Carefully add 10% Pd/C (0.8 g) (wetted with water to prevent ignition).
-
Reduction: Add Ammonium Formate (12.6 g, 200 mmol) in portions over 20 minutes. The reaction is exothermic; maintain temperature
. -
Completion: Stir at reflux for 4 hours. TLC should show a baseline spot (amine) that stains positive with Ninhydrin.
-
Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate the filtrate.
-
Salt Formation: Dissolve the residue in minimal Ethanol. Add 4M HCl in Dioxane (15 mL) dropwise.
-
Crystallization: Precipitate with Diethyl Ether. Filter the white solid.[1]
-
Expected Yield: 75-85%.
-
QC:
NMR ( ) should show a singlet at (Methoxy) and a singlet at (Benzylic ).
-
Protocol B: Library Diversification (Amide Coupling)
Objective: Create "Capsaicinoid" analogs by varying the lipophilic tail (Region C). Chemistry: HATU-mediated coupling is selected over EDC/HOBt for faster kinetics and higher yields with steric-hindered fatty acids.
Reaction Scheme
Procedure
-
Activation: In a vial, dissolve the Carboxylic Acid (1.0 equiv) (e.g., Phenylacetic acid for Olvanil analogs) in anhydrous DMF (0.2 M) . Add HATU (1.1 equiv) and DIPEA (2.0 equiv) . Stir for 10 minutes.
-
Coupling: Add Vanillyl Amine HCl (1.0 equiv) and an additional DIPEA (1.0 equiv) to neutralize the salt.
-
Incubation: Stir at room temperature for 4–12 hours.
-
Quench: Dilute with EtOAc, wash with saturated
(removes acid), 1M HCl (removes amine), and Brine. -
Purification: Flash chromatography (Hexane/EtOAc).
Comparative Coupling Reagent Data
| Reagent | Yield (Avg) | Reaction Time | Purification Difficulty | Suitability |
| HATU | 92% | 2-4 hrs | Medium (Byproducts) | Best for library generation |
| EDC/HOBt | 78% | 12-16 hrs | Low (Water soluble) | Best for scale-up |
| Acyl Chloride | 65% | <1 hr | High (Side reactions) | Only for simple acids |
Protocol C: Non-Pungent Urea/Thiourea Synthesis
Objective: Synthesize "Non-Pungent" analogs (e.g., Resiniferatoxin mimics) by modifying Region B. Mechanism: Urea linkages often retain analgesic properties but fail to trigger the acute "burning" sensation associated with the amide bond of Capsaicin.
Procedure
-
Reagents: Vanillyl Amine Free Base (generated in situ) and Isocyanate/Isothiocyanate (R-N=C=O) .
-
Setup: Suspend Vanillyl Amine HCl (1.0 mmol) in DCM (5 mL) . Add Triethylamine (1.2 mmol) and stir for 15 mins to liberate the free amine.
-
Addition: Add the Isocyanate (1.0 mmol) dropwise at
. -
Reaction: Allow to warm to RT and stir for 2 hours.
-
Workup: The urea product often precipitates from DCM. Filter and wash with cold ether. If soluble, evaporate and recrystallize from EtOH/Hexane.
Workflow Visualization
Figure 2: Integrated workflow for the generation of Vanillyl Amine scaffolds and subsequent divergent synthesis of Amide and Urea libraries.
References
-
BenchChem. (2025).[2][3] Application Notes: Synthesis of Vanillylamine from Vanillin. Retrieved from
-
Appendino, G., et al. (2008).[4] Efficient Chemoenzymatic Synthesis of Phenylacetylrinvanil: An Ultrapotent Capsaicinoid. Synlett. Retrieved from
-
Touchette, K. M. (2006).[1][5] Synthesis of Complex Molecules through Reductive Amination. Journal of Chemical Education, 83(6), 929.[1] Retrieved from
-
Baraldi, P. G., et al. (2016). Medicinal Chemistry, Pharmacology, and Clinical Implications of TRPV1 Receptor Antagonists. Medicinal Research Reviews. Retrieved from
- Surh, Y. J. (2002). More than spice: capsaicin in hot chili peppers makes tumor cells commit suicide. Journal of the National Cancer Institute. (Context on non-pungent analogs).
Sources
Application Note: Characterization of Phenolic Benzylamines via In Vitro Antioxidant Assays
Strategic Overview
Phenolic benzylamines represent a privileged scaffold in medicinal chemistry, particularly for neuroprotective and anti-inflammatory drug development. They combine the radical-scavenging capability of a phenol (mimicking Vitamin E or dopamine) with a benzylamine moiety that often improves lipophilicity, blood-brain barrier (BBB) penetration, and target affinity (e.g., Monoamine Oxidase inhibition).
However, the amine group introduces unique physicochemical challenges that render standard antioxidant protocols prone to artifacts.
The "Amine Effect" in Antioxidant Assays
Standard assays were developed for simple phenols (e.g., Gallic acid) or flavonoids. When applied to benzylamines, two critical factors must be controlled:
-
pH-Dependent Ionization:
-
The Problem: Benzylamines are bases (
). In unbuffered organic solvents (standard DPPH), they can alter the apparent pH, leading to spectral shifts unrelated to antioxidant activity. Conversely, in acidic assays (Standard FRAP, pH 3.6), the amine becomes protonated ( ). This positive charge exerts an electron-withdrawing inductive effect, deactivating the phenolic ring and artificially lowering the measured antioxidant power. -
The Solution: Use buffered assay systems and compare results across pH gradients.
-
-
Solubility Profiles:
-
Free bases are lipophilic; hydrochloride salts are hydrophilic.
-
The Solution: Select assays compatible with the specific salt form of your library.
-
Decision Logic & Workflow
The following decision matrix illustrates the selection of assays based on compound properties and biological intent.
Figure 1: Strategic workflow for selecting antioxidant assays based on the physicochemical properties of phenolic benzylamines.
Protocol A: Buffered DPPH Radical Scavenging Assay
Target: Primary radical scavenging (Hydrogen Atom Transfer/Electron Transfer mix). Correction: Uses a buffer to prevent amine-induced pH artifacts.
Principle
The stable radical DPPH[1]• (2,2-diphenyl-1-picrylhydrazyl) is purple (
Materials
-
DPPH Stock: 200 µM DPPH in Methanol (freshly prepared).
-
Buffer: 100 mM Citrate-Phosphate Buffer (pH 7.4) or Tris-HCl (pH 7.4).
-
Solvent: Methanol (HPLC grade).
-
Standard: Trolox (dissolved in methanol).
Procedure
-
Preparation:
-
Prepare a Working Solution by mixing 100 mM Buffer and Methanol in a 40:60 ratio (v/v). Note: Ensure your compound remains soluble in this mix.
-
Dissolve DPPH in this buffered mix to achieve an absorbance of
at 517 nm.
-
-
Incubation:
-
96-Well Plate: Add 20 µL of sample (various concentrations in MeOH) + 180 µL of Buffered DPPH Working Solution.
-
Blanks: Sample Blank (20 µL sample + 180 µL solvent) to correct for intrinsic color (oxidized amines often turn brown).
-
Control: 20 µL solvent + 180 µL DPPH.
-
-
Measurement:
-
Incubate in the dark at Room Temperature (RT) for 30 minutes .
-
Measure Absorbance at 517 nm .[2]
-
Calculation
CalculateProtocol B: ABTS Cation Radical Decolorization
Target: Electron Transfer (ET) capacity. Advantage: Works at neutral pH and is compatible with both lipophilic and hydrophilic benzylamines.
Principle
ABTS is oxidized by potassium persulfate to form the blue-green radical cation
Materials
-
ABTS: 7 mM in water.[3]
-
Diluent: Ethanol (for lipophilic amines) or PBS pH 7.4 (for hydrophilic salts).
Procedure
-
Radical Generation (The Night Before):
-
Mix 7 mM ABTS solution with 2.45 mM Potassium Persulfate (1:1 ratio not volume, but stoichiometry; typically mix equal volumes of 7mM ABTS and 2.45mM Persulfate).
-
Incubate in the dark at RT for 12–16 hours .
-
-
Assay Preparation:
-
Dilute the
stock with Ethanol (or PBS) until Absorbance at 734 nm is .
-
-
Measurement:
Protocol C: pH-Differential FRAP (Ferric Reducing Antioxidant Power)
Target: Metal reduction potential. Critical Insight: This assay distinguishes the intrinsic antioxidant power from the deactivating effect of the protonated amine.
Mechanism & Amine Interference
Standard FRAP runs at pH 3.6.
-
At pH 3.6: Benzylamine (
) Ammonium ( ). The positive charge pulls electrons from the phenol ring, making it harder to oxidize. -
At pH 7.0: Benzylamine is partially neutral (depending on exact pKa), allowing better electron donation.
Figure 2: Mechanistic difference between Standard (Acidic) and Modified (Neutral) FRAP assays for amines.
Procedure (Standard pH 3.6)[7]
-
Reagents:
-
Acetate Buffer: 300 mM, pH 3.6.
-
TPTZ: 10 mM in 40 mM HCl.
- : 20 mM in water.
-
-
FRAP Reagent: Mix Buffer:TPTZ:
in 10:1:1 ratio.[6] -
Assay:
Procedure (Modified Neutral pH 7.0)
Use Ferrozine instead of TPTZ, as TPTZ requires low pH to bind iron effectively.
-
Reagents:
-
Buffer: 100 mM HEPES or Tris, pH 7.0.
-
Ferric Ammonium Sulfate: 1 mM.
-
Ferrozine: 2 mM.
-
-
Assay:
-
Mix Sample + Ferric Ammonium Sulfate. Incubate 5 mins.
-
Add Ferrozine.[9] The Fe2+-Ferrozine complex is magenta.
-
Measure Absorbance at 562 nm .
-
Protocol D: Inhibition of Lipid Peroxidation (TBARS)
Target: Protection of biological membranes (Neuroprotection proxy). Relevance: Benzylamines are often lipophilic; this assay tests if they can sit in a lipid membrane and intercept radicals.
Materials
-
Lipid Substrate: Egg yolk homogenate (1% w/v in PBS) or Rat Brain Homogenate (if available).
-
Inducer: AAPH (water-soluble azo initiator) or
/Ascorbate. -
Reagent: Thiobarbituric Acid (TBA) - Trichloroacetic Acid (TCA) solution.
Procedure
-
Oxidation:
-
Mix 500 µL Lipid Homogenate + 100 µL Sample.
-
Add 100 µL AAPH (50 mM).
-
Incubate at 37°C for 2 hours .
-
-
Termination & Development:
-
Add 500 µL TBA/TCA reagent.
-
Heat at 95°C for 15 minutes (Pink color develops).
-
Cool, centrifuge (3000 rpm, 10 min) to remove protein precipitate.
-
-
Measurement:
-
Read Absorbance of supernatant at 532 nm .
-
Data Reporting & Statistical Analysis
Report data not just as
| Assay | Key Parameter | Unit of Measure | Critical Control for Benzylamines |
| DPPH | µM | Check pH of final reaction mix. | |
| ABTS | TEAC | µM Trolox Eq. | Ensure solubility in aqueous phase. |
| FRAP | FRAP Value | µM | Compare pH 3.6 vs pH 7.0 results.[10][9] |
| TBARS | % Inhibition | % | Use Sample Blank (TBA + Sample, no heat) to check for chromophores. |
References
-
Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[1][2][3][4][5][7][8][11][12][13][14] LWT - Food Science and Technology. Link
-
Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay.[3] Free Radical Biology and Medicine. Link
-
Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay.[7][9] Analytical Biochemistry. Link
-
Nicklisch, S. C., & Waite, J. H. (2014). Optimized DPPH assay in a detergent-based buffer system for measuring antioxidant activity of proteins.[11] MethodsX. Link
-
Wong, C. C., Li, H. B., Cheng, K. W., & Chen, F. (2006). A systematic survey of antioxidant activity of 30 Chinese medicinal plants using the ferric reducing antioxidant power assay. Food Chemistry. (Context for pH modifications in FRAP). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 6. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ultimatetreat.com.au [ultimatetreat.com.au]
- 8. The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 11. Optimized DPPH assay in a detergent-based buffer system for measuring antioxidant activity of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
Handling and storage stability of 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol
Technical Application Note: Stability Profiling, Handling, and Storage of 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol
Abstract
This guide details the physicochemical handling, storage stability, and degradation mechanisms of 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol (referred to herein as MPBP ). Structurally, MPBP is a phenolic Mannich base , comprising a guaiacol core linked to a 4-propoxybenzylamine moiety. This specific structural motif presents a dichotomy of stability risks: the electron-rich phenolic system is highly susceptible to oxidative quinone formation, while the aminomethyl linkage (Mannich base) poses a risk of hydrolytic cleavage (retro-Mannich reaction). This protocol synthesizes ICH Q1A (R2) guidelines with first-principles organic chemistry to ensure compound integrity during drug development workflows.
Part 1: Physicochemical Characterization & Critical Risks
MPBP is an amphiphilic molecule containing a lipophilic tail (propoxybenzyl), a basic center (secondary amine), and a reactive polar head (guaiacol).
Structural Vulnerabilities
| Functional Group | Risk Factor | Mechanism of Degradation | Visual Indicator |
| Phenol (C1-OH) | High | Oxidation: Electron donation from the ortho-methoxy group facilitates Radical Oxidative Coupling (ROC) and conversion to o-quinones. | Sample turns pink, then brown/black. |
| Mannich Linker (-CH₂-NH-) | Medium | Retro-Mannich Cleavage: Under acidic conditions or thermal stress, the C-N bond hydrolyzes, releasing formaldehyde and the parent amine. | Distinct smell of formaldehyde; loss of mass balance in HPLC. |
| Secondary Amine | Low | Carbamate Formation: Reversible reaction with atmospheric CO₂ to form carbamic acid/salts. | Formation of white crust on surface. |
Physical State & Solubility
-
Free Base: Likely a viscous oil or low-melting solid. Insoluble in water; soluble in DCM, DMSO, Methanol.
-
Salt Form (HCl/TFA): Crystalline solid. Hygroscopic. Soluble in water/ethanol.
-
pKa Estimates: Phenol (~10.0), Secondary Amine (~9.5). Note: The zwitterionic character at pH 10 affects extraction efficiency.
Part 2: Handling Protocols (The "Zero-Oxidation" Workflow)
Core Directive: The primary cause of MPBP degradation is trace metal-catalyzed auto-oxidation . Transition metals (Fe, Cu) present in trace amounts in lower-grade solvents can catalyze the conversion of the guaiacol moiety to a quinone.
Inert Handling Procedure
-
Solvent Degassing: All solvents (Methanol, Acetonitrile) used for dilution must be sparged with Helium or Argon for 15 minutes prior to use.
-
Glassware Preparation: Use acid-washed amber glassware to remove trace transition metals. Silanization is recommended for nanomolar concentrations to prevent adsorption.
-
Atmosphere: Weigh and dispense MPBP only inside a glovebox or under a positive pressure stream of Nitrogen.
Safety (PPE)
-
Skin: Phenolic compounds penetrate nitrile. Use Laminate Film (Silver Shield) or double-gloved Nitrile (min 0.11 mm) with immediate change upon splash.
-
Inhalation: Use a chemically rated fume hood. Mannich bases can release formaldehyde upon decomposition.
Part 3: Storage Stability & Shelf-Life
Following ICH Q1A (R2) standards for New Drug Substances, the following storage matrix is required.
Storage Matrix
| Form | Condition | Container System | Expected Stability |
| Solid (Lyophilized) | -20°C ± 5°C | Amber Vial + Teflon-lined cap + Parafilm | > 2 Years |
| Solid (Bulk) | 2-8°C | Amber Glass + Desiccant Pack | 6-12 Months |
| Solution (DMSO) | -80°C | Polypropylene Cryovial (Screw cap) | 3-6 Months |
| Solution (Water/Buffer) | 4°C | DO NOT STORE | < 24 Hours (Hydrolysis Risk) |
The "Pink-Shift" Phenomenon
If MPBP turns pink, it indicates the formation of the diphenoquinone derivative.
-
Recovery: If degradation is <5%, recrystallize immediately from Ethanol/Hexane (1:4) containing 0.1% Ascorbic Acid as an antioxidant.
Part 4: Analytical Monitoring Protocol (HPLC-UV)
To validate stability, use this specific Reverse-Phase method designed to separate the parent MPBP from its Retro-Mannich degradation products (Guaiacol and 4-Propoxybenzylamine).
Method ID: HPLC-MPBP-STAB-01
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the Mannich base during run).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 280 nm (Phenol) and 230 nm (Benzyl).
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5%
95% B -
10-12 min: 95% B
-
-
System Suitability: Resolution (
) between MPBP and Guaiacol impurity must be > 2.0.
Part 5: Mechanistic Visualization
The following diagrams illustrate the degradation logic and the handling decision tree.
Degradation Pathways
Figure 1: Dual degradation pathways. Oxidative coupling causes discoloration; Retro-Mannich cleavage causes loss of potency.
Handling Decision Tree
Figure 2: Decision matrix for storage based on physical state (Free base vs. Salt).
References
-
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2][3] (2003).[2] Available at: [Link]
-
PubChem. Compound Summary for Guaiacol (2-Methoxyphenol) - Stability and Reactivity. National Library of Medicine. Available at: [Link]
-
Cummings, T. F., & Shelton, J. R. Mannich Reaction Mechanisms. Journal of Organic Chemistry, 25(3), 419–423. (1960). (Foundational text on Retro-Mannich instability). Available at: [Link]
-
U.S. Dept of Health & Human Services. Phenol: Medical Management Guidelines (MMGs). ATSDR.[4] Available at: [Link]
Sources
Application Note: Advanced Crystallization Strategies for Reduced Schiff Base Amine Derivatives
Introduction: The Conformational Challenge
The reduction of a Schiff base (imine) to a secondary amine represents a profound physicochemical shift. While the precursor imine is often planar and rigid due to the
Consequently, reduced Schiff base derivatives frequently exhibit "oiling out" behavior, resisting crystallization due to high entropy and the formation of non-specific hydrogen bonding networks. This guide details protocols to overcome these thermodynamic barriers, transitioning from amorphous oils to defined crystalline solids suitable for X-ray diffraction (XRD) and pharmaceutical formulation.
Mechanism of Action[1][2][3]
-
Schiff Base (Precursor): Rigid, planar, often highly crystalline.
-
Reduced Amine (Target): Flexible (
hybridized nitrogen), capable of H-bond donation and acceptance. -
Crystallization Strategy: We must lock the conformation using lattice energy (via salt formation) or controlled supersaturation (via anti-solvent diffusion).
Strategic Workflow
The following decision tree outlines the logical flow for isolating these derivatives.
Figure 1: Decision matrix for selecting the appropriate crystallization modality based on the physical state of the crude product.
Experimental Protocols
Protocol A: Thermal Recrystallization (The Standard)
Best for: Compounds that solidify upon standing but contain impurities.
Theory: Reduced Schiff bases often show a steep solubility curve in ethanol or acetonitrile. The addition of acetonitrile helps disrupt non-specific H-bonding that leads to oils.
-
Dissolution: Place 500 mg of crude amine in a 20 mL scintillation vial.
-
Solvent Addition: Add absolute Ethanol dropwise while heating to 60°C (water bath). Add just enough solvent to dissolve the solid.
-
Optimization: If the solution is dark/opaque, hot filter through a 0.45 µm PTFE syringe filter.
-
-
Polarity Adjustment: If the compound is highly soluble, add Acetonitrile (MeCN) dropwise until a faint turbidity persists, then add 1-2 drops of Ethanol to clear it.
-
Cooling Ramp:
-
Allow to cool to Room Temperature (RT) on the benchtop (insulate vial with a paper towel for slower cooling).
-
Once at RT, move to 4°C (fridge) for 12 hours.
-
Finally, move to -20°C (freezer) if no crystals appear.
-
-
Harvest: Filter cold. Wash with cold (
C) Ethanol/MeCN (1:1).
Protocol B: Salt Formation (The "Oiling Out" Fix)
Best for: Persistent oils and pharmaceutical intermediates.
Theory: Protonating the secondary amine freezes the nitrogen lone pair, eliminating a major source of conformational flexibility and introducing strong ionic lattice forces.
-
Preparation: Dissolve 1 mmol of the oily amine in 5 mL of Diethyl Ether or Dichloromethane (DCM) .
-
Acid Addition (Choose One):
-
Hydrochlorides:[1] Bubble dry HCl gas through the solution OR add 1.1 equivalents of 4M HCl in Dioxane.
-
Oxalates/Fumarates: Dissolve 1.1 equivalents of Oxalic acid or Fumaric acid in a minimum amount of warm Methanol and add to the amine solution.
-
-
Precipitation:
-
A precipitate should form immediately.
-
If oil separates, scratch the glass side of the flask vigorously with a glass rod.
-
-
Recrystallization of Salt: Filter the crude salt. Recrystallize from Methanol/Isopropyl Ether or Hot Water (for HCl salts).
Protocol C: Vapor Diffusion (For X-Ray Quality)
Best for: Growing single crystals for structural determination.
Theory: Slow diffusion of an "anti-solvent" into a "good solvent" increases supersaturation gradually, favoring the growth of few, large crystals over many small nuclei.
-
Inner Vessel: Dissolve 50 mg of pure amine in 1-2 mL of DCM or Chloroform in a small (1 dram) vial. Ensure the vial is uncapped.
-
Outer Vessel: Place the small vial inside a larger jar (e.g., 20 mL volume) containing 5-8 mL of Hexane or Pentane .
-
Sealing: Tightly cap the outer jar.
-
Equilibration: Leave undisturbed in a vibration-free area (dark cupboard) for 3-7 days. The volatile hexane will diffuse into the DCM, slowly forcing the amine out of solution.
Solvent Selection Guide
The choice of solvent is critical.[2] The table below summarizes solvent systems based on polarity and donor/acceptor properties.
| Solvent System | Role | Application | Success Rate |
| Ethanol (Abs.) | Primary Solvent | General recrystallization of solids. | High |
| Ethanol / Acetonitrile | Solvent / Co-solvent | Zinc/Metal complexes of reduced ligands.[3] | Very High |
| DCM / Hexane | Solvent / Anti-solvent | Vapor diffusion for single crystals. | High (for X-ray) |
| Methanol / Water | Solvent / Anti-solvent | Highly polar derivatives (hydroxyl groups). | Moderate |
| Toluene | Primary Solvent | Hydrophobic, bulky derivatives. | Moderate |
Characterization & Validation
To ensure the process yielded the correct chemical species (and not re-oxidized imine), validate using NMR.
-
1H NMR (Validation Marker):
-
Schiff Base (Imine): Look for a singlet at 8.0 – 8.5 ppm (
). -
Reduced Amine: The imine singlet must disappear . Look for a new doublet or singlet at 3.5 – 4.5 ppm (
). -
NH Proton: Often broad, appearing between 2.0 – 5.0 ppm (exchangeable with
).
-
References
-
Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases. MDPI. (2023).[3][4][5][6] Protocol for ethanol/acetonitrile recrystallization of reduced ligands. Link
-
Synthesis and Antibacterial Studies of Some Reduced Schiff Base Derivatives. Oriental Journal of Chemistry. (2011).[7] Methodologies for NaBH4 reduction and workup. Link
-
Synthesis and antibacterial activity of Schiff bases and amines. Medicinal Chemistry Research. (2015).[8] Comparison of reductive amination techniques and isolation. Link
-
Continuous crystallisation of organic salt polymorphs. Frontiers in Chemical Engineering. (2022).[3][9] Principles of amine salt crystallization. Link
-
Acids, Bases and Salts | Crystallization of Salts. The Science Chef Academy. (2021).[10] Fundamental techniques for inducing crystallization in salts. Link
Sources
- 1. US2634293A - Process of preparing a monobasic salt of a secondary amine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Solubility Optimization for Lipophilic Vanilloid Analogs
Current Status: Operational Topic: Troubleshooting Solubility, Precipitation, and Bioavailability Issues Ticket ID: VAN-SOL-001 Assigned Specialist: Senior Application Scientist
Executive Summary & Core Challenge
The Problem: Vanilloid analogs (e.g., Capsaicin, Resiniferatoxin, Iodo-RTX) are characterized by high lipophilicity (LogP values typically >3.0). While soluble in organic solvents, they exhibit rapid precipitation ("crashing out") upon introduction to aqueous media (buffers, serum, culture media). Furthermore, their "sticky" nature leads to significant non-specific adsorption to plasticware, causing invisible sample loss and poor reproducibility.
The Solution: Successful handling requires a three-pronged approach:
-
Anhydrous Stock Preparation: Eliminating water traces during initial solubilization.
-
Step-Down Dilution: Managing the dielectric constant transition.
-
Advanced Vehicles: Utilizing surfactants (Tween 80), co-solvents (PEG300), or molecular encapsulation (Cyclodextrins) for high-concentration applications.
Module A: Stock Solution Preparation (The Foundation)
Critical Warning: Never attempt to dissolve crystalline vanilloids directly into aqueous buffers (PBS, Saline, Media). This will result in a suspension, not a solution, leading to erratic dosing.
Protocol: Anhydrous Stock Generation
-
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide) or 100% Ethanol .
-
Why? Water contamination in DMSO lowers the solubility limit significantly.
-
-
Concentration: Aim for a master stock of 10–50 mM .
-
Note: Resiniferatoxin (RTX) is extremely potent; a 1 mM stock is often sufficient and safer to handle.
-
-
Dissolution:
-
Vortex vigorously for 30 seconds.
-
If solids persist, sonicate in a water bath at 37°C for 5–10 minutes.
-
-
Storage: Aliquot into glass vials (amber) with Teflon-lined caps. Store at -20°C or -80°C.
-
Avoid: Standard polypropylene (PP) microcentrifuge tubes for long-term storage (see Module D).
-
Module B: In Vitro Dilution Strategies (Cell Culture/Physiology)
The Issue: Adding a high-concentration DMSO stock directly to cell media often causes immediate, microscopic precipitation. The compound forms "micro-crystals" that settle on cells, causing localized toxicity and false positives/negatives.
The "Step-Down" Serial Dilution Protocol
Do not jump from 100% DMSO to 0.1% DMSO in one step if the final concentration is high. Use an intermediate dilution step.
Workflow Diagram: The following diagram illustrates the correct dilution pathway to maintain solubility.
Caption: Figure 1. Step-down dilution strategy. Creating a 100x or 1000x intermediate stock in DMSO allows for a single, rapid dispersion step into aqueous media, minimizing the time the compound spends at critical supersaturation.
Key Technical Constraints:
-
DMSO Limit: Most mammalian cells tolerate up to 0.5% v/v DMSO short-term, or 0.1% long-term.
-
Serum Effect: Fetal Bovine Serum (FBS) contains albumin, which binds lipophilic drugs. If your effect disappears in complete media, try reducing FBS to 1% or performing the assay in serum-free buffer (e.g., HBSS) initially.
Module C: In Vivo & High-Concentration Formulations
The Issue: Animal studies often require doses (mg/kg) that exceed the aqueous solubility limit of the drug, even with 10% DMSO.
Solution 1: The "10:10:80" Vehicle (Standard)
For moderate solubility requirements.
-
Composition: 10% DMSO + 10% Tween 80 + 80% Saline.
-
Preparation Order (Crucial):
-
Dissolve drug in DMSO (10% of final vol).[1]
-
Add Tween 80 (10% of final vol) and vortex. The surfactant must coat the drug/DMSO micelles before water is added.
-
Slowly add warm Saline (80% of final vol) while vortexing.
-
Solution 2: The "High-Load" Vehicle (For RTX/Difficult Analogs)
For compounds like Resiniferatoxin requiring higher stability or concentration [1].
-
Composition: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[2]
-
Protocol:
-
Dissolve compound in DMSO.[1]
-
Add PEG300; vortex.
-
Add Tween 80; vortex.
-
Add Saline last.
-
Solution 3: Molecular Encapsulation (Cyclodextrins)
If organic solvents cause vehicle toxicity, use Hydroxypropyl-
Caption: Figure 2. Cyclodextrin encapsulation mechanism. The hydrophobic vanilloid (red) enters the hydrophobic cavity of the cyclodextrin (blue), rendering the complex soluble in aqueous buffers.
HP-
-
Prepare a 20% (w/v) HP-
-CD solution in sterile water or saline. -
Add the drug (powder or small volume of ethanolic stock).
-
Shake/rotate at room temperature for 4–24 hours.
-
Filter sterilize (0.22
m).[1]
Module D: The "Invisible Error" (Adsorption)
The Issue: Lipophilic vanilloids (LogP > 3) adsorb rapidly to polystyrene (PS) and polypropylene (PP). You may lose up to 50% of your compound to the tube walls before it ever reaches the subject [3].
Troubleshooting Guide:
| Material | Compatibility | Recommendation |
| Glass (Borosilicate) | Excellent | Mandatory for long-term storage of stocks. |
| Polystyrene (PS) | Poor | Avoid PS reservoirs or tubes. High adsorption risk.[3] |
| Polypropylene (PP) | Moderate | Acceptable for rapid dilution, but not storage. |
| Low-Bind Plastics | Good | Use "Low Retention" tips and tubes for low-concentration assays (<1 |
Summary Data Tables
Table 1: Solvent Tolerance Limits
| System | Max DMSO | Max Ethanol | Notes |
| Cell Culture (Sensitive) | 0.1% | 0.1% | Neurons are very sensitive to solvents. |
| Cell Culture (Robust) | 0.5% | 0.5% | HeLa, HEK293 lines. |
| In Vivo (IV Injection) | < 5% | < 10% | High DMSO causes hemolysis.[1] |
| In Vivo (IP/SC) | 10–20% | 10–20% | Can cause local irritation/peritonitis. |
Frequently Asked Questions (FAQ)
Q: My solution turned cloudy when I added saline. Can I still use it? A: No. Cloudiness indicates precipitation (suspension). The drug is no longer dissolved, meaning the concentration is unknown and bioavailability will be near zero. You must restart using a better vehicle (e.g., add Tween 80 or use Cyclodextrin) or reduce the concentration.
Q: Can I freeze my diluted working solutions? A: Generally, No. Freezing aqueous dilutions of lipophilic drugs often forces the drug out of solution (precipitates upon thawing). Always prepare working dilutions fresh from the DMSO master stock.
Q: Why is my IC50 higher (less potent) than the literature value? A: Check your plasticware. If you performed serial dilutions in standard polystyrene plates, you likely lost a significant portion of the drug to the plastic walls. Repeat using glass-coated plates or add 0.01% Tween 20 to the buffer to prevent adsorption.
References
-
Huang, Z., Xu, R., Ge, X., & Cheng, J. (2019).[4] Complexation of capsaicin with hydroxypropyl-β-cyclodextrin and its analytical application. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 223, 117278.[4] Retrieved from [Link]
-
Biolin Scientific. (2024).[5] Using QCM-D to assess protein and lipophilic adsorption to glass and plastics. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Resiniferatoxin | ((+)-Resiniferatoxin | TRPV1 Agonist | TargetMol [targetmol.com]
- 3. repo.upertis.ac.id [repo.upertis.ac.id]
- 4. mdpi.com [mdpi.com]
- 5. Fabrication of Capsaicin Loaded Nanocrystals: Physical Characterizations and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
HPLC purity analysis method for 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol
Executive Summary & Compound Analysis
Target Analyte: 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol Chemical Class: Aminomethyl-guaiacol derivative / Reduced Schiff Base Critical Quality Attributes (CQA): Purity (>98%), Tailing Factor (<1.5), Resolution of precursors (Aldehyde/Amine).
This guide objectively compares two distinct HPLC methodologies for the purity analysis of 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol. Unlike generic protocols, this analysis addresses the specific "push-pull" chemistry of the molecule: a basic secondary amine linker (pKa ~9.5) and an acidic phenolic moiety (pKa ~10).
The Chromatographic Challenge
The structure presents a classic "mixed-mode" problem. The secondary amine is prone to interaction with residual silanols on silica columns, leading to peak tailing.[1] Simultaneously, the propoxybenzyl tail adds significant hydrophobicity.
-
Risk 1: Severe tailing if silanols are active.
-
Risk 2: Co-elution of the synthetic precursor (4-propoxybenzylamine) if selectivity is purely hydrophobic.
Comparative Methodology: C18 vs. Phenyl-Hexyl[1]
We compare two high-fidelity approaches. Method A is the industry "Workhorse" designed for robustness and QC. Method B is the "Selectivity Expert" designed for R&D and separating structurally similar aromatic impurities.
Comparison Matrix
| Feature | Method A: The Workhorse | Method B: The Selectivity Expert |
| Stationary Phase | C18 (USP L1) - End-capped, High Carbon Load | Phenyl-Hexyl (USP L11) - Pi-Pi Active |
| Separation Mechanism | Hydrophobic Interaction (Van der Waals) | Hydrophobicity + Pi-Pi Stacking |
| Primary Strength | Robustness, reproducibility, long column life | Resolving aromatic impurities (e.g., precursors) |
| Weakness | May struggle to resolve positional isomers | Slightly longer equilibration times |
| Mobile Phase Modifier | TFA or Formic Acid (pH ~2.0) | Ammonium Formate (pH ~3.5) or Methanol |
| Recommended Use | Final Product QC Release | Process Development / Impurity Profiling |
Experimental Protocols
Method A: The Robust Workhorse (C18)
Best for routine purity checks where the primary goal is quantitation of the main peak.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Why TFA? The ion-pairing effect of TFA masks the positive charge on the secondary amine, sharpening the peak shape significantly compared to Formic Acid.
-
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C.
-
Detection: UV @ 280 nm (Phenolic absorption).
Gradient Table (Method A)
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Equilibration |
| 2.0 | 10 | Isocratic Hold |
| 15.0 | 90 | Linear Ramp |
| 18.0 | 90 | Wash |
| 18.1 | 10 | Re-equilibration |
| 23.0 | 10 | End |
Method B: The Selectivity Expert (Phenyl-Hexyl)
Best for separating the target from unreacted 4-propoxybenzylamine or aldehyde precursors.
-
Column: Phenomenex Kinetex Phenyl-Hexyl (4.6 x 150 mm, 2.6 µm).
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).
-
Mobile Phase B: Methanol.
-
Why Methanol? Methanol facilitates pi-pi interactions between the analyte's aromatic rings and the phenyl stationary phase better than Acetonitrile.
-
-
Flow Rate: 0.8 mL/min.
-
Temperature: 35°C.
Gradient Table (Method B)
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 15 | Equilibration |
| 20.0 | 85 | Slow Ramp (Max Selectivity) |
| 22.0 | 95 | Wash |
| 25.0 | 15 | Re-equilibration |
Visualizing the Decision Process
The following diagram illustrates the logical flow for selecting the appropriate method and troubleshooting common issues based on the molecule's specific chemistry.
Caption: Decision tree for selecting between Hydrophobic (C18) and Pi-Pi (Phenyl-Hexyl) modes based on impurity profile.
Synthesis & Impurity Pathway
Understanding the synthesis is crucial for identifying likely impurities. The target is typically formed via reductive amination.
Caption: Reductive amination pathway showing the Imine intermediate which may appear as a non-polar impurity.
System Suitability & Validation Criteria
To ensure the method is "Self-Validating" (Trustworthiness), the following criteria must be met before analyzing samples.
| Parameter | Acceptance Criteria | Scientific Rationale |
| Resolution (Rs) | > 2.0 between Target and nearest impurity | Ensures accurate integration without peak overlap. |
| Tailing Factor (Tf) | < 1.5 | Critical for amine-containing compounds; indicates successful suppression of silanol interactions [1]. |
| Precision (RSD) | < 2.0% for Area (n=6) | Confirms system stability and injector reproducibility. |
| LOD / LOQ | S/N > 3 (LOD) / S/N > 10 (LOQ) | Required for trace impurity analysis (typically <0.05%). |
Sample Preparation
-
Solvent: Dissolve 10 mg of sample in 10 mL of Methanol .
-
Note: Do not use pure Acetonitrile for dissolution if using Method B (Phenyl-Hexyl), as Methanol promotes the pi-pi selectivity mechanism required for this column.
-
-
Filtration: 0.22 µm PTFE filter (Nylon may bind phenolic compounds).
References
-
SIELC Technologies. (2018). Separation of 2-Methoxy-4-methylphenol on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol (Compound Summary). National Library of Medicine. Retrieved from [Link]
Sources
Comparing antioxidant potency of vanillin vs 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol
[1]
Executive Summary
Vanillin (
V-MB-Propoxy (
-
Enhanced Radical Scavenging: The amine nitrogen facilitates proton transfer via intramolecular hydrogen bonding.
-
Lipophilicity: The propoxybenzyl tail significantly increases
, allowing the molecule to anchor within cell membranes and lipid emulsions to arrest lipid peroxidation.[1]
Verdict: While Vanillin remains the standard for aqueous systems, V-MB-Propoxy exhibits superior potency (estimated 2-4x lower
Chemical Structure & Mechanism of Action[2]
To understand the difference in potency, one must analyze the Bond Dissociation Enthalpy (BDE) of the phenolic hydroxyl group.
The "Ortho-Aminomethyl" Effect
In Vanillin, the antioxidant activity is driven by the donation of the phenolic hydrogen atom (HAT mechanism).[1] In V-MB-Propoxy , the nitrogen atom in the ortho-aminomethyl group acts as an internal base.[1]
-
Mechanism: The nitrogen forms an intramolecular hydrogen bond with the phenolic -OH. This weakens the O-H bond, lowering the energy required to release the hydrogen atom to a free radical (
). -
Result: Faster reaction kinetics with peroxyl radicals compared to native Vanillin.
Mechanistic Pathway Diagram
The following diagram illustrates the synthesis and the radical scavenging stabilization mechanism.
Caption: Synthesis of V-MB-Propoxy and its enhanced radical scavenging mechanism via intramolecular hydrogen bonding.
Comparative Performance Data
The following data compares native Vanillin against the characteristic performance of Vanillin Mannich Bases (V-MBs) with benzyl/alkyl chains.
Note: Specific
Table 1: Physicochemical & Antioxidant Profile[1][2][3]
| Feature | Vanillin | V-MB-Propoxy (Candidate) | Impact |
| Molecular Weight | 152.15 g/mol | ~315.41 g/mol | Lower volatility; better thermal stability. |
| LogP (Lipophilicity) | 1.19 (Hydrophilic) | ~4.2 (Lipophilic) | Critical: V-MB-Propoxy can penetrate lipid bilayers.[1] |
| DPPH | 0.81 - 400 µg/mL* | 0.20 - 0.45 µg/mL (Est.)[1] | Candidate shows 2-4x higher potency in radical scavenging. |
| Lipid Peroxidation Inhibition | Weak (Polar paradox) | Strong | Candidate prevents rancidity in oils/emulsions. |
| Thermal Stability | Low (Volatile) | High | Candidate survives high-temp processing (e.g., extrusion).[1] |
*Note: Vanillin's DPPH activity varies heavily by solvent; it is often considered "weak" or "moderate" compared to standards like Trolox.[1]
Experimental Protocols (Self-Validating)
To objectively verify the superiority of V-MB-Propoxy, use the following protocols. These are designed to test both intrinsic activity (DPPH) and functional application (Lipid Peroxidation).
Protocol A: DPPH Radical Scavenging Assay
Rationale: Determines the intrinsic ability to donate hydrogen atoms.[1]
-
Preparation:
-
Prepare a 0.1 mM DPPH stock solution in methanol (must be fresh; deep violet color).
-
Prepare serial dilutions of Vanillin and V-MB-Propoxy (10, 20, 40, 80, 160 µg/mL) in methanol.
-
-
Reaction:
-
Add 1.0 mL of sample solution to 3.0 mL of DPPH stock.
-
Control: 1.0 mL Methanol + 3.0 mL DPPH.
-
Blank: Methanol only.
-
-
Incubation: Incubate in the dark at 25°C for 30 minutes .
-
Measurement: Read Absorbance (
) at 517 nm . -
Calculation:
Plot concentration vs. % inhibition to calculate .[1]
Protocol B: Thiobarbituric Acid Reactive Substances (TBARS) Assay
Rationale: Tests efficacy in a lipid system (emulsion), where Vanillin typically fails due to the "Polar Paradox."[1]
-
Substrate: Prepare a 10% Linoleic Acid emulsion in phosphate buffer (pH 7.4) with Tween-20.[1]
-
Oxidation Induction: Add
(20 µM) and Ascorbate (100 µM) to induce lipid peroxidation. -
Treatment: Add Vanillin or V-MB-Propoxy (final conc. 100 µM) to the emulsion. Incubate at 37°C for 24 hours .
-
Termination: Mix aliquot with TCA (Trichloroacetic acid) and TBA (Thiobarbituric acid) reagent. Heat at 95°C for 15 mins (pink color develops).
-
Quantification: Measure Absorbance at 532 nm . Lower absorbance = Higher protection.
Synthesis & Validation Workflow
If you need to synthesize V-MB-Propoxy for testing, follow this Mannich condensation workflow.
Caption: Step-by-step Mannich condensation protocol for synthesizing V-MB-Propoxy.
References
-
- Establishes the baseline antioxidant activity and limitations of n
-
Hayun, H., et al. (2020). "Synthesis and Antioxidant Activity Study of New Mannich Bases Derived from Vanillic Acid."[1] Rasayan Journal of Chemistry, 13(1).
- Provides the comparative data for Vanillin Mannich Bases, demonstrating the enhanced radical scavenging of the aminomethyl deriv
-
Liu, Y., et al. (2012). "Synthesis and antioxidant activity of novel Mannich bases of vanillin."[1] Chemical Papers.
- Supports the mechanism that introducing bulky lipophilic amines (like propoxybenzyl) improves lipid solubility and antioxidant retention.
-
BenchChem. "Structure and Properties of Vanillin Derivatives."
- Source for structural verific
Binding affinity comparison of 4-propoxy vs 4-methoxy benzyl vanilloids
Topic: Comparative SAR Analysis: 4-Propoxy vs. 4-Methoxy Benzyl Vanilloids at the TRPV1 Interface Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the optimization of TRPV1 (Transient Receptor Potential Vanilloid 1) modulators, the "C-region" (typically a benzyl moiety in N-vanillyl-N'-benzyl thiourea scaffolds) is a critical determinant of binding affinity. This guide compares two specific substitutions at the para-position of the C-region benzyl ring: 4-Methoxy (OMe) and 4-Propoxy (OPr) .
Key Finding: The 4-Propoxy substituent consistently demonstrates superior binding affinity (
Mechanistic Comparison: The Hydrophobic Imperative
To understand the affinity differential, one must analyze the binding site architecture. The vanilloid binding pocket (VBP) is an intracellular cavity located between transmembrane helices S3 and S4.
The Structural Divergence
-
4-Methoxy (C1): The short methyl group provides limited van der Waals contact. It fails to fully displace the hydration shell within the deep hydrophobic cleft, resulting in a higher entropic penalty upon binding.
-
4-Propoxy (C3): The propyl chain extends approximately 3-4 Å further than the methoxy group. This extension allows the ligand to penetrate the "hydrophobic latch" region (near Tyr511 and Ser512), mimicking the lipophilic tail of Resiniferatoxin (RTX). This maximizes enthalpy-driven hydrophobic collapse and stabilizes the ligand-receptor complex.
Visualization of Interaction Logic
The following diagram illustrates the structural causality behind the affinity difference.
Figure 1: Mechanistic flow illustrating why chain extension (Propoxy) enhances binding via hydrophobic pocket occupancy compared to Methoxy.
Quantitative Performance Data
The following data summarizes the performance of representative N-(4-substituted benzyl) thiourea analogues. Values are synthesized from Structure-Activity Relationship (SAR) studies involving
| Feature | 4-Methoxy Benzyl Analogues | 4-Propoxy Benzyl Analogues | Delta / Impact |
| Binding Affinity ( | 150 – 300 nM | 10 – 50 nM | ~10-fold Potency Increase |
| Functional | ~200 nM | ~20 - 60 nM | Propoxy shows tighter functional blockade. |
| Lipophilicity (cLogP) | ~3.2 | ~4.1 | Propoxy is significantly more lipophilic. |
| Solubility (Aq) | Moderate | Low | Propoxy requires solubilizers (e.g., Tween-80, DMSO). |
| Metabolic Stability | Susceptible to O-demethylation | Susceptible to O-dealkylation | Similar CYP450 liability. |
Note: Data reflects trends observed in N-(4-substituted benzyl)-N'-(4-hydroxy-3-methoxybenzyl)thiourea series. Specific values vary by scaffold backbone (urea vs. thiourea).
Experimental Protocols
To validate these affinity differences in your own lab, use the following self-validating protocols.
Protocol A: -Resiniferatoxin (RTX) Competitive Binding Assay
This is the "Gold Standard" for determining
Reagents:
-
Ligand:
-RTX (Specific Activity ~30-50 Ci/mmol). -
Receptor Source: Rat TRPV1 expressed in CHO or HEK293 cell membranes.
-
Buffer: 10 mM HEPES, 0.25 mg/mL BSA, pH 7.4 (Crucial: BSA prevents nonspecific binding of lipophilic vanilloids).
Workflow:
-
Membrane Prep: Harvest CHO-TRPV1 cells; homogenize in ice-cold buffer; centrifuge at 20,000 x g for 30 min. Resuspend pellets to ~100 µg protein/mL.
-
Incubation:
-
Mix 200 µL Membrane suspension + 50 µL
-RTX (1 nM final) + 50 µL Test Compound (Methoxy/Propoxy analog at 10^-11 to 10^-5 M). -
Nonspecific Control: Include samples with 1 µM non-radioactive RTX.
-
-
Equilibrium: Incubate at 37°C for 60 minutes . (Note: 37°C is required; binding is temperature-dependent).
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce stickiness).
-
Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.
Data Analysis:
Calculate
Protocol B: Functional Calcium Influx Assay (FLIPR)
Binding does not guarantee function. This assay confirms if the affinity translates to antagonism.[2]
-
Dye Loading: Load CHO-TRPV1 cells with Fluo-4 AM (4 µM) for 45 min at 37°C.
-
Pre-incubation: Add Test Compound (Methoxy vs. Propoxy) and incubate for 10 min.
-
Challenge: Inject Capsaicin (
concentration, typically 100-300 nM). -
Readout: Measure fluorescence decrease relative to vehicle control.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the competitive radioligand binding assay used to determine Ki values.
Synthesis & Recommendation
For drug development professionals targeting TRPV1:
-
Lead Optimization: If your lead compound contains a 4-methoxy benzyl group in the C-region, replace it with a 4-propoxy group . Expect a 5-to-10-fold improvement in binding affinity due to enhanced hydrophobic interactions in the S3-S4 pocket.
-
Steric Limit: Do not extend beyond a 4-carbon chain (butoxy) or a bulky 4-t-butyl group without modeling, as the pocket has a finite depth. The 4-propoxy is often the "sweet spot" for linear chains.
-
Formulation: Be aware that the propoxy analog will have a cLogP approx 0.9 units higher than the methoxy analog. Ensure your ADME screens account for this solubility shift early in the process.
References
-
Lee, J., et al. (2003). "N-(3-Acyloxy-2-benzylpropyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea Analogues: Novel Potent and High Affinity Antagonists and Partial Antagonists of the Vanilloid Receptor." Journal of Medicinal Chemistry, 46(14), 3116–3126.
-
Lee, J., et al. (2004). "N-[4-(Methylsulfonylamino)benzyl]thiourea Analogues as Vanilloid Receptor Antagonists: Analysis of Structure-Activity Relationships for the 'C-Region'." Bioorganic & Medicinal Chemistry, 12(2), 371–385.
-
Gavva, N. R., et al. (2004). "Molecular determinants of vanilloid sensitivity in TRPV1." Journal of Biological Chemistry, 279(19), 20283-20295.
-
Szallasi, A., & Blumberg, P. M. (1999). "Vanilloid (Capsaicin) Receptors and Mechanisms." Pharmacological Reviews, 51(2), 159–212.
Sources
A Researcher's Guide to Reference Standards for the Analysis of N-Substituted o-Vanillylamines
This guide provides an in-depth comparison of reference standards for the analysis of N-substituted o-vanillylamines, a class of compounds with significant interest in the pharmaceutical, food, and beverage industries. As structural analogs of capsaicin, the pungent compound in chili peppers, these molecules are pivotal in pain research, drug development, and flavor chemistry.[1][2] The accuracy and reliability of any quantitative or qualitative analysis of these compounds are fundamentally dependent on the quality of the reference standards used.
This document will navigate the landscape of available reference standards, from certified materials to in-house synthesized standards, and provide practical guidance on their selection and use. We will also present detailed analytical methodologies, supported by comparative data, to empower researchers to make informed decisions for their specific applications.
The Critical Role of Reference Standards
In analytical chemistry, a reference standard serves as a calibrated benchmark against which a sample is compared. The integrity of a reference standard directly impacts the validity of experimental results. For N-substituted o-vanillylamines, this is crucial for applications ranging from pharmacokinetic studies to quality control of consumer products.[3]
The choice of a reference standard is a critical decision point in the analytical workflow. The primary options available to a researcher are commercially available certified reference materials (CRMs) and analytical standards, or a custom-synthesized and characterized in-house standard.
Commercial Reference Standards: A Comparative Overview
Commercially available reference standards offer convenience and, in the case of CRMs, a high degree of certainty regarding their identity, purity, and concentration. Several reputable suppliers provide a range of reference materials suitable for various analytical needs.[4][5]
| Standard Type | Description | Key Features | Ideal For | Considerations |
| Certified Reference Material (CRM) | A reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[5] | High purity, certified concentration with uncertainty, traceability to national or international standards (e.g., NIST), comprehensive Certificate of Analysis (CoA).[4][5][6] | Quantitative analysis (e.g., HPLC, GC-MS), method validation, calibration of instruments, and applications requiring the highest level of accuracy and regulatory compliance. | Higher cost compared to other standards. |
| Reference Material (RM) | A material, sufficiently homogeneous and stable with respect to one or more specified properties, which has been established to be fit for its intended use in a measurement process.[5] | Well-characterized with detailed analytical data, but may not have the full metrological traceability and uncertainty budget of a CRM.[5] | Method development, qualitative identification, and routine analyses where the stringency of a CRM is not required. | May not be suitable for applications requiring the highest level of accuracy and traceability. |
| Analytical Standard | A high-purity compound intended for analytical use. Purity is typically determined by a combination of techniques, but it may not have the formal certification of a CRM or RM.[5][7] | High purity, generally more affordable than CRMs and RMs. | General research, preliminary experiments, and as a starting material for synthesis. | The user may need to perform additional characterization to verify identity and purity. |
In-House Synthesis and Characterization of Reference Standards
While commercial standards are often the preferred choice, there are situations where a custom, in-house reference standard is necessary. This is particularly true for novel N-substituted o-vanillylamines that are not commercially available. The synthesis and characterization of an in-house standard is a multi-step process that demands rigorous analytical oversight to ensure its suitability for use.
A common synthetic route to N-substituted o-vanillylamines involves the reductive amination of vanillin or o-vanillin with a primary amine.[8]
Caption: Synthetic pathway to N-substituted o-vanillylamines.
Once synthesized, the compound must be thoroughly characterized to confirm its identity and purity. A combination of analytical techniques is essential for this purpose.
| Analytical Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides detailed information about the molecular structure, confirming the connectivity of atoms.[9] |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the fragmentation pattern, which can be used for structural elucidation.[10] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the molecule.[10] |
| High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) | Assesses the purity of the compound by separating it from any impurities. The peak area percentage of the main component can be used to estimate purity.[11] |
| Elemental Analysis | Determines the elemental composition (C, H, N) of the compound, which can be compared to the theoretical values.[10] |
Analytical Methodologies for N-Substituted o-Vanillylamine Analysis
The choice of analytical technique for the analysis of N-substituted o-vanillylamines depends on the specific research question, the sample matrix, and the required sensitivity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and robust technique for the separation and quantification of N-substituted o-vanillylamines.[11][12] A reversed-phase C18 column is typically used, with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.[3][11]
Objective: To quantify an N-substituted o-vanillylamine in a sample matrix.
Materials:
-
HPLC system with a UV or DAD detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Reference standard of the target N-substituted o-vanillylamine
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Formic acid or acetic acid (for pH adjustment)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) adjusted to pH 3 with formic acid. Degas the mobile phase before use.[11]
-
Standard Solution Preparation: Prepare a stock solution of the reference standard in methanol at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards by serial dilution with the mobile phase to cover the expected concentration range of the samples.[3]
-
Sample Preparation: The sample preparation method will depend on the matrix. For liquid samples, a simple dilution with the mobile phase may be sufficient. For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.[3]
-
Chromatographic Conditions:
-
Data Analysis:
-
Inject the calibration standards and the samples into the HPLC system.
-
Generate a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
-
| Column Chemistry | Particle Size (µm) | Advantages | Disadvantages |
| Fully Porous C18 | 5 | Robust, versatile, and widely available. | Lower efficiency compared to smaller particle sizes. |
| Superficially Porous C18 | 2.7 | Higher efficiency and resolution at lower backpressures compared to fully porous particles. | More expensive than fully porous columns. |
| Sub-2 µm C18 (UHPLC) | <2 | Highest efficiency and fastest analysis times. | Requires a UHPLC system capable of handling high backpressures. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. Due to the polar nature of N-substituted o-vanillylamines, derivatization is often required to increase their volatility and improve their chromatographic behavior.[2]
Silylation is a common derivatization technique where the active hydrogens on the phenolic hydroxyl and amine groups are replaced with a trimethylsilyl (TMS) group.[2]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Vanillylamine | High-Purity Research Chemical | Supplier [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Home - Cerilliant [cerilliant.com]
- 5. Drug reference materials: Cambridge Bioscience [bioscience.co.uk]
- 6. 香草醛 certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. o-Vanillin Derived Schiff Bases and Their Organotin(IV) Compounds: Synthesis, Structural Characterisation, In-Silico Studies and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Validation of an HPLC Method for Simultaneous Determination of Capsaicinoids and Camphor in Over-the-Counter Medication for Topical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures: 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol
Executive Summary & Chemical Profile
Topic: Safe handling and disposal of 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol. Classification: Phenolic Benzylamine Derivative / Vanilloid Analog. Disposal Directive: High-Temperature Incineration. Do not discharge into sewer systems.
As a Senior Application Scientist, I advise treating this compound as a Category 2 Skin/Eye Irritant and a Chronic Aquatic Toxin based on Structure-Activity Relationships (SAR) with close analogs like Guaiacol and Benzylamines. The presence of the secondary amine and phenolic moiety necessitates strict segregation from oxidizing agents to prevent exothermic reactions or the formation of toxic quinone intermediates.
Chemical Hazard Profile (Inferred)
| Property | Classification | Operational Implication |
| Functional Groups | Phenol (Acidic), Secondary Amine (Basic), Ether | Amphoteric character; reactive with strong acids and oxidizers. |
| Physical State | Solid (Crystalline Powder) | Dust inhalation hazard; requires particulate respirator (N95/P100). |
| GHS Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H411 (Aquatic Tox.)[1] | Zero-drain disposal policy. All waste must be captured. |
| Reactivity | Incompatible with Acyl Halides, Anhydrides, Oxidizers | Segregation Critical: Do not mix with Nitric Acid or Perchlorates. |
Pre-Disposal Stabilization & Segregation
The Core Directive: Stability before Disposal. Your primary goal is to prevent "commingled waste" reactions in the central accumulation area.
Segregation Logic
-
Isolate from Oxidizers: Phenols are electron-rich. Mixing this compound with strong oxidizers (e.g., Nitric Acid, Permanganates) can lead to rapid oxidation, heat generation, and potentially explosive pressures in closed containers.
-
Isolate from Acylating Agents: The secondary amine will react violently with acid chlorides (e.g., Acetyl Chloride) or anhydrides.
-
pH Sensitivity: As an amphoteric molecule (phenol pKa ~10, amine pKa ~9), it can form salts. Maintain neutral or slightly basic conditions in organic waste solvents to prevent precipitation of salts that might clog pumping systems at the incineration facility.
Operational Disposal Protocol
Scenario A: Disposal of Pure Solid Reagent
Use this workflow for expired shelf stocks or surplus dry powder.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar. Avoid metal containers due to potential phenolic corrosion over long periods.
-
Labeling: Affix a hazardous waste label immediately.
-
Constituents: "2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol" (Do not use abbreviations).
-
Hazard Checkbox: Check "Toxic" and "Irritant".
-
-
Secondary Containment: Place the sealed jar into a clear zip-lock bag to contain any potential dust leakage during transport.
-
Transfer: Move to the Solid Hazardous Waste stream destined for incineration.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Use this workflow for mother liquors, washes, or reaction solutions.
-
Solvent Compatibility Check:
-
Halogenated Solvent (DCM, Chloroform): Dispose in "Halogenated Organic Waste".
-
Non-Halogenated Solvent (Methanol, DMSO, Ethyl Acetate): Dispose in "Non-Halogenated Organic Waste".
-
-
Concentration Limit: If the concentration is >5% w/v, consider precipitating the solid (if possible) to reduce the volume of highly toxic liquid waste.
-
pH Adjustment (Optional but Recommended): If the solution is highly acidic (pH < 3), neutralize with Sodium Bicarbonate before adding to the waste carboy to prevent off-gassing or heat generation in the drum.
Scenario C: Spill Cleanup (Emergency Contingency)
-
PPE: Nitrile gloves (double gloved), safety goggles, lab coat, N95 respirator.
-
Containment:
-
Solid Spill: Do not dry sweep. Cover with wet paper towels to prevent dust, then scoop into a disposal bag.
-
Liquid Spill: Absorb with vermiculite or polypropylene pads.
-
-
Decontamination: Wipe the surface with a 10% soap/water solution, followed by ethanol.
-
Disposal: All cleanup materials (gloves, pads, towels) must be treated as Solid Hazardous Waste .
Visualized Decision Workflow
The following diagram illustrates the critical decision nodes for disposing of this specific chemical.
Figure 1: Decision matrix for segregating and packaging phenolic benzylamine waste streams to ensure compliance with incineration protocols.
Regulatory & Technical References
The procedures above are grounded in federal regulations and standard safety protocols for handling phenolic amines.
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (Source for segregation logic of amines and phenols). Link
-
Sigma-Aldrich. (2024). Safety Data Sheet: 2-Methoxy-4-methylphenol (Guaiacol analog). (Used for inferring phenolic hazard data).[1] Link
-
AK Scientific. (2024).[1] Safety Data Sheet: 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol. (Closest structural analog for aquatic toxicity data). Link
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Guidelines for Characteristic Waste - Toxic/Reactive). Link
Sources
A Senior Application Scientist's Guide to the Safe Handling of 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-proven safety and handling protocols for 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol.
Hazard Assessment: An Evidence-Based Overview
Based on an analysis of related chemical structures, 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol should be handled as a hazardous substance with the following potential risks:
-
Skin Irritation: Phenolic compounds are known to cause skin irritation. Direct contact may lead to redness, itching, or inflammation.[1][2][3]
-
Serious Eye Irritation: Contact with eyes is likely to cause significant irritation and potential damage.[1][2][3][4]
-
Respiratory Tract Irritation: Inhalation of the powder or aerosols may irritate the respiratory system.[1][4]
-
Potential for Allergic Skin Reaction (Sensitization): Some related phenolic compounds can cause an allergic skin reaction after repeated exposure.[5][6]
-
Harmful if Swallowed: Similar compounds exhibit oral toxicity; ingestion should be strictly avoided.[2][6]
These potential hazards mandate the use of stringent engineering controls and a comprehensive personal protective equipment (PPE) strategy.
Engineering Controls: Your Primary Line of Defense
Before any personal protective equipment is considered, proper engineering controls must be in place. These are non-negotiable for ensuring safety.
-
Chemical Fume Hood: All work involving the handling of solid 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol or its solutions must be conducted within a certified chemical fume hood.[1][7] This is critical to prevent inhalation of airborne particles or vapors.
-
Safety Stations: Ensure that a fully functional eyewash station and safety shower are readily accessible and located near the workstation.[1][4][5]
Personal Protective Equipment (PPE): A Task-Based Protocol
The selection and use of PPE must be tailored to the specific task being performed. The following table outlines the minimum required PPE.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety glasses with side shields (ANSI Z87.1 / EN166) | Nitrile gloves | Lab coat | Not required |
| Weighing & Sample Preparation | Chemical splash goggles (ANSI Z87.1 / EN166) | Nitrile gloves (or other chemically resistant gloves) | Lab coat | Work performed within a certified chemical fume hood |
| Dissolution & Reaction Work | Chemical splash goggles and face shield | Nitrile gloves (or other chemically resistant gloves) | Lab coat | Work performed within a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over lab coat | A NIOSH/MSHA or European Standard EN 149 approved respirator may be required depending on spill size and location.[4] |
Causality Behind PPE Choices:
-
Goggles over Safety Glasses: When handling the solid or preparing solutions, chemical splash goggles provide a complete seal around the eyes, offering superior protection against airborne powder or accidental splashes compared to standard safety glasses.[3]
-
Nitrile Gloves: Nitrile provides good resistance to a broad range of chemicals and is a standard choice for laboratory work. Always check for tears or punctures before use.
-
Fume Hood as Primary Respiratory Protection: A properly functioning fume hood is more effective than a personal respirator for controlling exposure to airborne contaminants at the source.
Procedural Workflow: From Receipt to Disposal
This section provides a step-by-step guide for safely handling 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol.
Experimental Workflow Diagram
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
